DS21150768
Description
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Properties
Molecular Formula |
C36H32F2N6O2 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
N-[4-[2-amino-5-(2,6-dimethyl-4-pyridinyl)-3-pyridinyl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C36H32F2N6O2/c1-21-13-24(14-22(2)42-21)25-15-29(32(39)40-16-25)23-3-7-27(8-4-23)43-33(45)31-30(41-20-35-17-36(38,18-35)19-35)11-12-44(34(31)46)28-9-5-26(37)6-10-28/h3-16,41H,17-20H2,1-2H3,(H2,39,40)(H,43,45) |
InChI Key |
UAUOPQIZEQRXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)NC(=O)C4=C(C=CN(C4=O)C5=CC=C(C=C5)F)NCC67CC(C6)(C7)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DS21150768 in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS21150768 is a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. As a member of the MAP4K family of serine/threonine kinases, HPK1 plays a crucial role in attenuating T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 with this compound has emerged as a promising strategy in cancer immunotherapy, aiming to enhance T-cell effector functions and overcome resistance to existing treatments. This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, detailing its effects on signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action
This compound exerts its immuno-stimulatory effects by directly inhibiting the kinase activity of HPK1. In the canonical T-cell activation pathway, TCR engagement triggers a signaling cascade that is negatively modulated by HPK1. HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of the SLP-76 signaling complex, thereby dampening T-cell activation.
This compound blocks this negative feedback loop. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to a more sustained and robust downstream signaling cascade. This results in enhanced T-cell proliferation, increased production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a greater capacity to resist the immunosuppressive tumor microenvironment.[1][2]
Signaling Pathway
Caption: this compound inhibits HPK1, preventing SLP-76 phosphorylation and subsequent signal termination, thus enhancing T-cell activation.
Quantitative Data
The preclinical evaluation of this compound has generated key quantitative data that underscore its potency and mechanism of action.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| HPK1 IC50 | 3.27 nM | Cell-free kinase assay | [3] |
| HPK1 KD | 6.08 nM | Binding affinity assay | [3] |
| pSLP-76 IC50 | 61.9 nM | Jurkat cells | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| B16-BL6 | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| CT26.WT | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| Pan02 | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| RM-1 | This compound Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| MC38 OVA APL (Y3) | This compound + anti-PD-L1 | Not specified | Significant delay in tumor growth | [4] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound.
HPK1 Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on HPK1 kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, recombinant human HPK1 enzyme is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein or a specific peptide).
-
Compound Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP phosphorylation of the substrate.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control, and the IC50 value is calculated using a non-linear regression model.
Caption: Workflow for the in vitro HPK1 kinase inhibition assay.
Phospho-SLP76 (pSLP-76) Inhibition Assay in Jurkat Cells
This cellular assay measures the ability of this compound to inhibit the HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.
Methodology:
-
Cell Culture: Jurkat T-cells are cultured in appropriate media.
-
Compound Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a specified duration.
-
T-Cell Stimulation: T-cells are stimulated to induce TCR signaling and HPK1 activation. This is typically achieved using anti-CD3 and anti-CD28 antibodies.
-
Fixation and Permeabilization: Following stimulation, cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Staining: Cells are stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the pSLP-76 signal is quantified by flow cytometry.
-
Data Analysis: The MFI is used to determine the percent inhibition of pSLP-76 phosphorylation at different concentrations of this compound, and the IC50 is calculated.
T-Cell Cytokine Production Assay
This assay assesses the functional consequence of HPK1 inhibition on T-cell effector function by measuring the production of key cytokines.
Methodology:
-
T-Cell Isolation: Primary human or murine T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens.
-
Culture and Treatment: T-cells are cultured in the presence of TCR stimuli (e.g., anti-CD3/CD28 antibodies) and treated with this compound or a vehicle control.
-
Supernatant Collection: After an incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines such as IFN-γ and IL-2 in the supernatant is measured using methods like ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle control to determine the fold-increase in cytokine production.
Syngeneic Mouse Tumor Models
These in vivo models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
Methodology:
-
Tumor Cell Implantation: A specific number of murine tumor cells (e.g., CT26 colon carcinoma, B16-BL6 melanoma) are subcutaneously implanted into syngeneic mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
-
Treatment Administration: this compound is administered orally at specified doses and schedules (e.g., 100 mg/kg, once every two days). For combination studies, an anti-PD-1 or anti-PD-L1 antibody is administered, typically via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups to the vehicle control group.
Caption: General workflow for assessing the in vivo efficacy of this compound in syngeneic mouse models.
Conclusion
This compound is a potent HPK1 inhibitor that enhances T-cell-mediated anti-tumor immunity by blocking a key negative regulatory checkpoint in the TCR signaling pathway. Preclinical data demonstrate its ability to inhibit HPK1, suppress the phosphorylation of SLP-76, and subsequently boost T-cell effector functions, including cytokine production. In vivo, this compound shows significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-L1, particularly in models of low antigenicity. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for further research and development of this compound as a novel cancer immunotherapy.
References
The Role of DS21150768 in the HPK1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of DS21150768, a potent and orally active small-molecule inhibitor of HPK1. We will delve into its mechanism of action, present key quantitative data on its activity, detail relevant experimental protocols for its evaluation, and visualize the core signaling pathways and experimental workflows.
Introduction to HPK1 and Its Role in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases. It functions as a crucial negative feedback regulator in the TCR signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at the serine 376 residue (pSLP76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP76. The degradation of SLP76 dampens the T-cell activation signal, leading to reduced cytokine production and proliferation. By inhibiting HPK1, the degradation of SLP76 is prevented, leading to a sustained and enhanced T-cell response.
This compound: A Potent HPK1 Inhibitor
This compound is a novel, potent, and selective small-molecule inhibitor of HPK1. It has demonstrated significant potential in preclinical studies to enhance T-cell function and mediate anti-tumor immunity. Its mechanism of action is centered on the direct inhibition of the kinase activity of HPK1.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of HPK1, preventing the phosphorylation of its downstream substrates, including SLP76. This inhibition of HPK1 activity leads to the stabilization of the TCR signaling complex, resulting in enhanced and sustained downstream signaling. The consequences of this enhanced signaling include increased phosphorylation of key signaling molecules such as ERK, NF-κB, and c-Jun, leading to heightened T-cell activation, proliferation, and production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition |
| HPK1 IC50 | 3.27 nM | Cell-free kinase assay |
| KD | 6.08 nM | Binding affinity assay |
| pSLP76 IC50 | 61.9 nM | Jurkat cell-based assay |
Table 1: In Vitro Activity of this compound
| Cytokine | Effect of this compound | In Vivo Model |
| IFN-γ | Significant elevation in plasma and spleen | 30 mg/kg, oral administration |
| IL-2 & IFN-γ | Significant increases | 100 mg/kg, oral administration |
Table 2: In Vivo Pharmacodynamic Effects of this compound on Cytokine Production.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of HPK1 inhibitors like this compound.
Biochemical HPK1 Kinase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SLP76 (pSLP76) Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of SLP76 in a cellular context.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-pSLP76 (Ser376), Rabbit anti-total SLP76, and HRP-conjugated secondary antibody
-
ELISA plates or Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells by adding anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Lyse the cells by adding lysis buffer and incubate on ice for 20 minutes.
-
Clarify the lysates by centrifugation.
-
Quantify pSLP76 and total SLP76 levels in the lysates using either a sandwich ELISA or Western blotting.
-
For ELISA, coat plates with a capture antibody for total SLP76, add cell lysates, and then detect with an antibody specific for pSLP76 (Ser376).
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies for pSLP76 and total SLP76.
-
Normalize the pSLP76 signal to the total SLP76 signal.
-
Calculate the percent inhibition of pSLP76 phosphorylation and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Cellular pSLP76 Assay
Caption: Workflow for the cellular phospho-SLP76 (pSLP76) inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of HPK1 that effectively enhances T-cell signaling by preventing the degradation of the key adaptor protein SLP76. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on HPK1-targeted immunotherapies. The visualization of the HPK1 signaling pathway and experimental workflows further aids in the understanding of the mechanism of action and evaluation of this promising therapeutic agent. Further investigation into the in vivo efficacy of this compound in various cancer models is warranted to fully elucidate its clinical potential.
References
DS21150768: A Novel HPK1 Inhibitor for Enhancing Anti-Tumor Immunity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DS21150768 is a potent and orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. By targeting HPK1, this compound has demonstrated the potential to enhance anti-tumor immunity and suppress tumor growth in preclinical models. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical pharmacology, and the underlying experimental framework. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HPK1 inhibition in immuno-oncology.
Introduction to HPK1 as a Therapeutic Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as an intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling and subsequent T-cell activation.[1] Its inhibition is a promising strategy in cancer immunotherapy to overcome immune suppression within the tumor microenvironment and enhance the efficacy of anti-tumor immune responses.
This compound: A Potent and Orally Bioavailable HPK1 Inhibitor
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of HPK1.[1] Preclinical studies have demonstrated its ability to enhance T-cell function and induce anti-tumor responses.[1]
In Vitro Pharmacology
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| HPK1 Inhibition (IC50) | Data not publicly available | Cell-free kinase assay | |
| SLP76 Phosphorylation Inhibition (IC50) | Data not publicly available | Jurkat cells | |
| Binding Affinity (Kd) | Data not publicly available |
Note: Specific quantitative values for IC50 and Kd are not available in the public domain.
In Vivo Pharmacology
In vivo studies in syngeneic mouse models have shown that oral administration of this compound leads to enhanced cytokine responses and significant anti-tumor activity, particularly in combination with anti-PD-1 therapy.[1][2]
Table 2.1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |
| MC38 OVA APL (A2) | This compound | Data not publicly available | Modest | [2] |
| MC38 OVA APL (A2) | This compound + anti-PD-L1 | Data not publicly available | Significant | [2] |
| MC38 OVA APL (Y3) | This compound + anti-PD-L1 | Data not publicly available | Significant delay in tumor growth | [2] |
Note: Specific quantitative data on tumor growth inhibition percentages are not publicly available. The table reflects the qualitative descriptions of efficacy found in the cited literature.
Table 2.2: In Vivo Pharmacodynamic Effects of this compound
| Biomarker | Effect | Animal Model | Dosing | Reference |
| IFN-γ Levels | Enhanced | Mouse | Data not publicly available | [1] |
| IL-2 Levels | Enhanced | Mouse | Data not publicly available | [1] |
| Phosphorylation of ERK, NF-κB, c-Jun | Enhanced | OT-1 mouse splenocytes | Data not publicly available | [2] |
| Phosphorylation of SLP76 | Suppressed | OT-1 mouse splenocytes | Data not publicly available | [2] |
Note: Specific quantitative data on cytokine concentrations and phosphorylation levels are not publicly available.
Mechanism of Action: The HPK1-SLP76 Signaling Axis
This compound exerts its anti-tumor effects by inhibiting the kinase activity of HPK1, which plays a crucial role in a negative feedback loop that dampens T-cell activation.
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the LAT signalosome and its subsequent proteasomal degradation.[5][6] This degradation of SLP-76 attenuates downstream signaling pathways that are essential for T-cell activation, cytokine production, and proliferation.
This compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76.[2] This stabilizes the SLP-76-containing signaling complex, leading to enhanced and sustained downstream signaling through pathways involving ERK, NF-κB, and c-Jun, ultimately resulting in a more robust anti-tumor T-cell response.[2]
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not publicly available. The following sections outline generalized methodologies based on standard practices in the field for the key experiments cited.
In Vitro Kinase Assay (Generalized Protocol)
-
Objective: To determine the in vitro inhibitory activity of this compound against HPK1.
-
Materials: Recombinant human HPK1 enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), and this compound at various concentrations.
-
Procedure:
-
Incubate HPK1 enzyme with varying concentrations of this compound in the kinase buffer.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with ³²P-ATP or luminescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Syngeneic Mouse Tumor Models (Generalized Protocol)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with other immunotherapies.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used.[7][8]
-
Tumor Cell Implantation:
-
Culture murine tumor cells (e.g., MC38, CT26) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS).
-
Inject a defined number of tumor cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound orally at specified doses and schedules.
-
For combination studies, administer other agents (e.g., anti-PD-1 antibody) via the appropriate route (e.g., intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect blood samples for cytokine analysis (e.g., ELISA or multiplex bead array).
-
Isolate splenocytes or tumor-infiltrating lymphocytes for flow cytometric analysis of immune cell populations.
-
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. The development of other HPK1 inhibitors is ongoing within the pharmaceutical industry, with some candidates having entered early-phase clinical studies. Professionals interested in the clinical development of HPK1 inhibitors should monitor public clinical trial registries and announcements from pharmaceutical companies.
Conclusion and Future Directions
This compound is a promising preclinical candidate for cancer immunotherapy that targets the HPK1-SLP76 signaling axis to enhance T-cell-mediated anti-tumor responses. The available data supports its potential as a monotherapy and in combination with immune checkpoint inhibitors. Further publication of detailed quantitative preclinical data and the initiation of clinical trials will be crucial to fully elucidate the therapeutic potential of this novel HPK1 inhibitor. Key areas for future investigation include the identification of predictive biomarkers for patient selection and the exploration of a broader range of combination therapies.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Investigating DS21150768: A Technical Guide to its Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS21150768 is an investigational, potent, and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a key negative regulator of T-cell receptor (TCR) signaling, HPK1 presents a compelling target for cancer immunotherapy. Inhibition of HPK1 by this compound has been shown to enhance T-cell function and augment anti-tumor immune responses. A critical aspect of its mechanism of action is the potentiation of cytokine production, particularly T-helper type 1 (Th1) cytokines, which are crucial for effective cell-mediated immunity against tumors. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound and HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as an intracellular checkpoint, negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately attenuates TCR signaling and downstream effector functions, including cytokine production.
This compound is a novel small-molecule inhibitor designed to potently and selectively inhibit the kinase activity of HPK1.[1] By blocking HPK1, this compound prevents the phosphorylation of SLP-76, thereby removing the negative feedback loop and enhancing T-cell activation and cytokine secretion.[2] This mechanism of action is being explored for its therapeutic potential in oncology, with the aim of boosting the patient's own immune system to fight cancer.
Quantitative Data on the Effects of HPK1 Inhibition on Cytokine Production
While specific quantitative data for this compound's effect on cytokine production from peer-reviewed publications are limited, data from a highly potent HPK1 inhibitor, referred to as "compound [I]", provides valuable insight into the expected potency.
| Parameter | Cell-Based Assay | Value | Reference |
| EC50 for IL-2 Production | Primary T-Cell Assay | 1.5 nM | [3] |
| IC50 for pSLP76(S376) Inhibition | Jurkat pSLP76(S376) Cellular Assay | 3 nM | [3] |
Note: The data presented is for a potent HPK1 inhibitor and serves as a surrogate to illustrate the potential activity of this compound. Further studies are required to establish the precise quantitative profile of this compound.
Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in the negative regulation of the T-cell receptor signaling pathway and how its inhibition by this compound leads to enhanced cytokine production.
Caption: HPK1 signaling cascade in T-cells and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytokine Production
The following diagram outlines a typical workflow for evaluating the effect of this compound on T-cell cytokine production in vitro.
Caption: A generalized workflow for in vitro cytokine production assays.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine production.
In Vitro T-Cell Stimulation for Cytokine Analysis
Objective: To activate primary human T-cells in the presence of this compound to measure subsequent cytokine release.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Anti-human CD3 antibody (plate-bound or soluble).
-
Anti-human CD28 antibody (soluble).
-
This compound stock solution in DMSO.
-
96-well flat-bottom cell culture plates.
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-human CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Plating and Treatment:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a density of 1 x 106 cells/mL.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate (or an uncoated plate if using soluble anti-CD3).
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Add soluble anti-human CD28 antibody to all wells (except for unstimulated controls) at a final concentration of 1-2 µg/mL. If using soluble anti-CD3, add it at this step as well.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis by ELISA. Store at -80°C if not analyzed immediately.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ and IL-2
Objective: To quantify the concentration of IFN-γ and IL-2 in cell culture supernatants.
Materials:
-
Human IFN-γ and IL-2 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent (PBS with 1% BSA).
-
96-well ELISA plates.
-
Microplate reader.
Procedure (General):
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards (recombinant IFN-γ or IL-2) and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of cytokines in the samples.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
Objective: To identify and quantify the frequency of cytokine-producing T-cells at a single-cell level.
Materials:
-
Stimulated cells from the in vitro T-cell stimulation assay.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fixable viability dye.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, IL-2).
-
Flow cytometer.
Procedure:
-
Protein Transport Inhibition:
-
Four to six hours before the end of the cell stimulation period, add Brefeldin A (e.g., 10 µg/mL) or Monensin to the cell cultures to block cytokine secretion.
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain with antibodies against surface markers for 20-30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add antibodies against intracellular cytokines to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing IFN-γ and/or IL-2.
-
Conclusion
This compound represents a promising therapeutic agent that enhances anti-tumor immunity by inhibiting the negative regulator HPK1. A key consequence of HPK1 inhibition is the augmented production of critical Th1 cytokines, including IFN-γ and IL-2. The experimental framework provided in this guide offers a robust approach for researchers to further investigate and quantify the immuno-modulatory effects of this compound and other HPK1 inhibitors. The continued exploration of this class of compounds holds significant potential for the development of novel cancer immunotherapies.
References
The HPK1 Inhibitor DS21150768: A Technical Guide to its Impact on T-Cell Exhaustion Markers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS21150768 is a potent, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. By targeting HPK1, this compound has demonstrated the potential to enhance T-cell function and overcome immune suppression within the tumor microenvironment. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on T-cell exhaustion markers, and detailed experimental protocols for its evaluation. Preclinical data, while not extensively available in the public domain for this compound's direct effects on all exhaustion markers, strongly support the hypothesis that its mechanism of action leads to a reduction in the expression of key inhibitory receptors, thereby reinvigorating exhausted T-cells for a more robust anti-tumor immune response.
Introduction to T-Cell Exhaustion and HPK1
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is associated with the sustained expression of multiple inhibitory receptors, often referred to as exhaustion markers. These markers include Programmed Cell Death protein 1 (PD-1), T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), and T-cell Immunoreceptor with Ig and ITIM domains (TIGIT).
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, leading to the dampening of T-cell activation signals. The inhibition of HPK1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by preventing or reversing T-cell exhaustion.
This compound: A Potent HPK1 Inhibitor
This compound, developed by Daiichi Sankyo, is a potent and orally bioavailable small molecule inhibitor of HPK1.[1] Preclinical studies have shown that this compound can provoke a potent anti-tumor response in various syngeneic tumor models.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the kinase activity of HPK1. By blocking HPK1, this compound prevents the phosphorylation of its downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 by HPK1 is a key negative regulatory step in the TCR signaling cascade. Inhibition of this phosphorylation event by this compound leads to enhanced and sustained T-cell activation, increased cytokine production, and a more robust anti-tumor immune response.
Impact of this compound on T-Cell Exhaustion Markers
While direct quantitative data for the effect of this compound on a comprehensive panel of T-cell exhaustion markers from publicly available literature is limited, the mechanism of action through HPK1 inhibition strongly suggests a significant impact on reducing their expression. Studies with other HPK1 inhibitors and HPK1 knockout models have demonstrated a decrease in exhaustion markers on T-cells.
Expected Effects on T-Cell Exhaustion Markers
Based on the known function of HPK1, treatment with this compound is anticipated to lead to the following changes in T-cell exhaustion markers on tumor-infiltrating lymphocytes (TILs):
| T-Cell Exhaustion Marker | Expected Change with this compound | Rationale |
| PD-1 | ↓ | Enhanced TCR signaling may reduce the chronic stimulation that drives PD-1 upregulation. |
| TIM-3 | ↓ | Reversal of exhaustion phenotype is associated with decreased TIM-3 expression. |
| LAG-3 | ↓ | Similar to PD-1 and TIM-3, LAG-3 is a key marker of exhausted T-cells. |
| CTLA-4 | ↓ | Inhibition of negative regulatory pathways can lead to downregulation of other checkpoints. |
| TIGIT | ↓ | TIGIT is often co-expressed with other exhaustion markers on dysfunctional T-cells. |
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the impact of this compound on T-cell exhaustion. These are based on standard methodologies in the field.
In Vitro T-Cell Exhaustion Assay
Objective: To assess the effect of this compound on the expression of exhaustion markers on human T-cells following chronic stimulation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Isolation: Isolate CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Induction of T-Cell Exhaustion:
-
Culture isolated CD8+ T-cells in complete RPMI-1640 medium.
-
Chronically stimulate T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for 7-10 days.
-
Replenish media and add fresh anti-CD3/CD28 beads every 2-3 days.
-
-
Treatment with this compound:
-
On day 7 of stimulation, add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the T-cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 48-72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the T-cells and stain with a panel of fluorescently labeled antibodies against T-cell exhaustion markers (e.g., anti-human PD-1, TIM-3, LAG-3, CTLA-4, TIGIT) and T-cell lineage markers (e.g., anti-human CD3, CD8).
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each exhaustion marker.
-
In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the in vivo efficacy of this compound and its effect on the expression of exhaustion markers on tumor-infiltrating lymphocytes (TILs).
Methodology:
-
Cell Line and Animal Model:
-
Use a murine colon adenocarcinoma cell line, MC38, which is syngeneic to C57BL/6 mice.
-
Use 6-8 week old female C57BL/6 mice.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
-
Isolation of Tumor-Infiltrating Lymphocytes (TILs):
-
At the end of the study, euthanize mice and excise tumors.
-
Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Isolate TILs using a density gradient centrifugation method.
-
-
Immunophenotyping of TILs:
-
Stain the isolated TILs with a panel of fluorescently labeled antibodies against murine T-cell exhaustion markers (e.g., anti-mouse PD-1, TIM-3, LAG-3, CTLA-4, TIGIT) and T-cell lineage markers (e.g., anti-mouse CD3, CD4, CD8).
-
Analyze the stained cells by flow cytometry to determine the frequency and phenotype of exhausted T-cells within the tumor microenvironment.
-
Conclusion
This compound is a promising novel cancer immunotherapy agent that targets the intracellular immune checkpoint, HPK1. Its mechanism of action, involving the inhibition of HPK1 and subsequent enhancement of TCR signaling, provides a strong rationale for its ability to counteract T-cell exhaustion. While further studies with publicly available quantitative data are needed to fully elucidate its impact on the expression of a comprehensive panel of exhaustion markers, the existing preclinical evidence for HPK1 inhibitors supports the potential of this compound to reinvigorate the anti-tumor immune response. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other HPK1 inhibitors in the context of T-cell exhaustion.
References
The Discovery and Chemical Profile of DS21150768: A Novel HPK1 Inhibitor for Cancer Immunotherapy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for the field of immuno-oncology, researchers have unveiled the discovery and detailed chemical characterization of DS21150768, a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This novel therapeutic agent has demonstrated promising anti-tumor activity by enhancing T-cell function, positioning it as a compelling candidate for further development in cancer treatment.
Discovery and Chemical Identity
This compound emerges from dedicated research efforts to identify novel modulators of the immune system for therapeutic benefit. It is a synthetically derived compound with the molecular formula C₃₆H₃₂F₂N₆O₂ and a molecular weight of 618.68 g/mol .
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Mechanism of Action: Targeting the HPK1 Signaling Pathway
HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the attenuation of T-cell activation and effector functions.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of SLP-76, thereby removing the negative regulatory signal and leading to enhanced and sustained T-cell activation, cytokine production, and anti-tumor immune responses.
Caption: HPK1-mediated negative regulation of T-cell receptor signaling and the inhibitory action of this compound.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been rigorously evaluated through a series of in vitro and cellular assays. The key quantitative data are summarized below.
| Parameter | Value | Assay System |
| HPK1 Kinase Inhibition (IC₅₀) | 0.86 nM | In vitro biochemical kinase assay |
| pSLP-76 Inhibition (IC₅₀) | 1.8 nM | Jurkat T-cell cellular assay |
| Binding Affinity (K D) | 0.33 nM | Surface Plasmon Resonance (SPR) |
| Selectivity | >1000-fold vs. other MAP4K family kinases | Kinase panel screening |
Experimental Protocols
In Vitro HPK1 Kinase Inhibition Assay
The inhibitory activity of this compound on HPK1 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
Methodology:
-
Recombinant human HPK1 enzyme was incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of a peptide substrate and ATP.
-
Following incubation, a europium-labeled anti-phosphoserine antibody and an APC-labeled anti-tag antibody were added.
-
The TR-FRET signal, proportional to the level of substrate phosphorylation, was measured using a suitable plate reader.
-
IC₅₀ values were calculated from the dose-response curves.
Caption: Workflow for the in vitro HPK1 kinase inhibition TR-FRET assay.
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
The cellular potency of this compound was assessed by measuring the inhibition of SLP-76 phosphorylation in a human T-cell line.
Methodology:
-
Jurkat T-cells were pre-incubated with a range of concentrations of this compound.
-
T-cell receptor signaling was stimulated using anti-CD3 and anti-CD28 antibodies.
-
Cells were lysed, and the level of phosphorylated SLP-76 at Ser376 was quantified using an ELISA-based method.
-
Total SLP-76 levels were also measured for normalization.
-
IC₅₀ values were determined by plotting the percentage of pSLP-76 inhibition against the concentration of this compound.
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse tumor models have demonstrated that oral administration of this compound leads to significant tumor growth inhibition, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors. These findings underscore the potential of this compound to enhance anti-tumor immunity in a complex in vivo environment.
Conclusion
This compound is a novel, potent, and orally active inhibitor of HPK1 that has demonstrated significant potential as an immunotherapeutic agent. Its well-defined mechanism of action, favorable pharmacological profile, and promising in vivo efficacy make it a strong candidate for clinical development in the treatment of various cancers. Further investigation into the clinical utility of this compound is warranted.
An In-depth Technical Guide to the Selectivity Profile of DS21150768
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of DS21150768, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and drug development professionals on the biochemical and cellular characteristics of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] this compound has been shown to enhance T-cell function and induce anti-tumor responses in preclinical models.[1]
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized for its potency against its primary target, HPK1, and its selectivity against other kinases.
Potency and Binding Affinity for HPK1
This compound demonstrates high potency against HPK1 in biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are summarized below.
| Target | Assay Type | Value (nM) |
| HPK1 | Cell-free IC50 | 3.27 |
| HPK1 | Affinity (Kd) | 6.08 |
Table 1: Potency and binding affinity of this compound for HPK1.[3]
Selectivity against MAP4K Family Members
HPK1 belongs to the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. This compound has been shown to be selective for HPK1 over other members of this family, such as HGK (MAP4K4) and MINK (MAP4K6).[3] While the precise fold-selectivity values are not detailed in the available literature, the compound is described as selective against these family members.
Kinome-wide Selectivity
This compound was evaluated in a cell-free kinase panel of 174 kinases, where it was found to be selective.[3] However, the specific quantitative data from this comprehensive kinase panel is not publicly available in the reviewed literature. The absence of this detailed data is common for proprietary compounds in early development.
Cellular Activity
In a cellular context, this compound inhibits the phosphorylation of SLP76 (pSLP76), a direct substrate of HPK1, in Jurkat cells, a human T-lymphocyte cell line. This demonstrates the compound's ability to engage its target and modulate downstream signaling in a cellular environment.
| Cellular Target | Cell Line | Assay Type | IC50 (nM) |
| pSLP76 Inhibition | Jurkat | Cellular | 61.9 |
Table 2: Cellular potency of this compound.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity profile of this compound.
In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of HPK1 and the inhibitory effect of this compound.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based detection reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular pSLP76 Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of SLP76 in Jurkat cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP76 (Ser376), anti-total SLP76, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to induce SLP76 phosphorylation.
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSLP76 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSLP76, total SLP76, and the loading control.
-
Normalize the pSLP76 signal to total SLP76 and the loading control.
-
Calculate the percentage of inhibition of pSLP76 at each concentration of this compound and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the compound's mechanism of action and the methods used for its characterization.
Caption: HPK1-mediated negative regulation of TCR signaling and the point of intervention by this compound.
Caption: Experimental workflow for determining the cellular IC50 of this compound for pSLP76 inhibition.
Conclusion
This compound is a potent inhibitor of HPK1 with high selectivity against other tested MAP4K family members. Its ability to inhibit the phosphorylation of the HPK1 substrate SLP76 in a cellular context confirms its mechanism of action and target engagement. While the full kinome-wide selectivity profile is not publicly available, the existing data suggest that this compound is a selective tool for probing the function of HPK1 and holds potential as a therapeutic agent in immuno-oncology. Further disclosure of its comprehensive selectivity data will be crucial for a complete assessment of its off-target profile and therapeutic potential.
References
Methodological & Application
DS21150768 in vitro T-cell activation assay protocol
In Vitro T-Cell Activation Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell activation is a critical process in the adaptive immune response and a key target for immunomodulatory therapeutics. The DS21150768 protocol outlines a robust and reproducible in vitro assay to assess T-cell activation by measuring proliferation, cell surface marker expression, and cytokine release. This assay can be utilized to screen and characterize compounds that enhance or inhibit T-cell activity. The methodology described herein provides a comprehensive workflow from T-cell isolation to data analysis, enabling the evaluation of novel immunotherapies.
I. Principle of T-Cell Activation
Mature T-cells are activated through a two-signal process. The first signal is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). The second, co-stimulatory signal is provided by the interaction of co-stimulatory molecules, such as CD28 on the T-cell with its ligand on the APC. In this in vitro assay, T-cell activation is mimicked through the use of agonistic antibodies against CD3 (a component of the TCR complex) and CD28. This dual stimulation leads to a signaling cascade resulting in T-cell proliferation, differentiation, and effector functions.
T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling pathway.
II. Experimental Protocol
This protocol details the in vitro activation of primary human T-cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| L-Glutamine | Thermo Fisher Scientific | 25030081 |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| Human CD3+ T-Cell Isolation Kit | Miltenyi Biotec | 130-096-535 |
| Anti-human CD3 Antibody (clone OKT3) | BioLegend | 317303 |
| Anti-human CD28 Antibody (clone CD28.2) | BioLegend | 302903 |
| CellTrace™ Violet (CTV) Proliferation Kit | Thermo Fisher Scientific | C34557 |
| Human IFN-γ ELISA Kit | R&D Systems | DY285B |
| Human TNF-α ELISA Kit | R&D Systems | DY210 |
| PE anti-human CD25 Antibody | BioLegend | 302605 |
| FITC anti-human CD4 Antibody | BioLegend | 317407 |
| APC anti-human CD8 Antibody | BioLegend | 301013 |
| 96-well flat-bottom culture plates | Corning | 3596 |
Experimental Workflow
Caption: Experimental workflow for the T-cell activation assay.
Step-by-Step Protocol
Day 0: T-Cell Isolation and Staining
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Purify CD3+ T-Cells: Purify total CD3+ T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit.
-
CellTrace™ Violet (CTV) Staining:
-
Resuspend the purified T-cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CTV to a final concentration of 5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding an equal volume of complete RPMI 1640 medium (containing 10% FBS) and incubate for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium by centrifugation at 300 x g for 5 minutes.
-
Resuspend the stained T-cells in complete RPMI 1640 medium at a final concentration of 1 x 10⁶ cells/mL.
-
Day 1: Assay Setup
-
Plate Coating:
-
Prepare a solution of anti-human CD3 antibody at 1 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to the required wells of a 96-well flat-bottom plate.
-
For unstimulated control wells, add 100 µL of sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
-
Cell Plating:
-
Aspirate the coating solution from the plate and wash each well twice with 200 µL of sterile PBS.
-
Add 100 µL of the CTV-stained T-cell suspension (1 x 10⁵ cells) to each well.
-
Prepare serial dilutions of the test compounds in complete RPMI 1640 medium.
-
Add 50 µL of the test compound dilutions to the appropriate wells. For control wells, add 50 µL of medium.
-
Add 50 µL of soluble anti-human CD28 antibody to a final concentration of 2 µg/mL to all wells except the unstimulated controls.
-
The final volume in each well should be 200 µL.
-
Day 4-5: Data Acquisition
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and store at -80°C for subsequent cytokine analysis by ELISA.
-
-
Cell Staining for Flow Cytometry:
-
Resuspend the cell pellets in the remaining 100 µL of medium.
-
Add a cocktail of fluorescently labeled antibodies (e.g., PE anti-human CD25, FITC anti-human CD4, APC anti-human CD8) to each well.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 200 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze T-cell proliferation by measuring the dilution of CTV fluorescence.
-
Analyze T-cell activation by measuring the expression of CD25.
-
III. Data Presentation and Analysis
T-Cell Proliferation and Activation Marker Expression
The percentage of proliferated cells and the geometric mean fluorescence intensity (gMFI) of CD25 are quantified for both CD4+ and CD8+ T-cell subsets.
| Treatment Group | Compound Conc. (µM) | % Proliferated CD4+ T-Cells | CD25 gMFI (CD4+) | % Proliferated CD8+ T-Cells | CD25 gMFI (CD8+) |
| Unstimulated | - | 2.5 ± 0.8 | 500 ± 150 | 1.8 ± 0.5 | 450 ± 120 |
| Stimulated (Vehicle) | - | 85.2 ± 5.1 | 15000 ± 2100 | 78.9 ± 6.3 | 12000 ± 1800 |
| Compound X | 0.1 | 75.6 ± 4.5 | 13500 ± 1900 | 69.3 ± 5.8 | 11000 ± 1600 |
| Compound X | 1 | 42.1 ± 3.2 | 8000 ± 1100 | 38.7 ± 4.1 | 7500 ± 1000 |
| Compound X | 10 | 15.8 ± 2.1 | 3500 ± 500 | 12.4 ± 1.9 | 3000 ± 450 |
| Compound Y | 0.1 | 88.3 ± 5.5 | 16000 ± 2300 | 81.2 ± 6.8 | 13500 ± 2000 |
| Compound Y | 1 | 92.5 ± 4.9 | 18500 ± 2500 | 88.6 ± 6.1 | 16000 ± 2200 |
| Compound Y | 10 | 95.1 ± 4.2 | 21000 ± 2800 | 91.4 ± 5.3 | 18500 ± 2400 |
Data are presented as mean ± standard deviation from triplicate wells.
Cytokine Production
The concentrations of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, in the culture supernatants are determined by ELISA.
| Treatment Group | Compound Conc. (µM) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | - | < 20 | < 15 |
| Stimulated (Vehicle) | - | 2500 ± 350 | 1800 ± 250 |
| Compound X | 0.1 | 2100 ± 280 | 1500 ± 210 |
| Compound X | 1 | 1200 ± 150 | 900 ± 120 |
| Compound X | 10 | 400 ± 60 | 300 ± 45 |
| Compound Y | 0.1 | 2800 ± 400 | 2000 ± 280 |
| Compound Y | 1 | 3500 ± 450 | 2500 ± 320 |
| Compound Y | 10 | 4200 ± 510 | 3100 ± 380 |
Data are presented as mean ± standard deviation from triplicate wells.
IV. Conclusion
The this compound in vitro T-cell activation assay provides a comprehensive platform for evaluating the immunomodulatory effects of test compounds. By assessing multiple parameters including proliferation, activation marker expression, and cytokine secretion, this protocol enables a thorough characterization of a compound's impact on T-cell function. The detailed methodology and clear data presentation format facilitate consistent and reliable results for researchers in drug discovery and development.
Application Notes and Protocols for In Vivo Studies of DS21150768 in a Syngeneic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the efficacy of DS21150768, a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), using syngeneic mouse models.
Introduction
This compound is an investigational inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.[1] Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for evaluating the efficacy of immunomodulatory agents like this compound.[2][3][4] This document outlines the protocols for using the MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) syngeneic models for in vivo studies of this compound.
Mechanism of Action and Signaling Pathway
HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Ser376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the T-cell activation signal.[5][6] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased cytokine production, which collectively contribute to a more robust anti-tumor immune response.[5][7]
References
- 1. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tonixpharma.com [tonixpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
DS21150768 solubility and preparation for animal dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS21150768 is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, this compound enhances T-cell function, leading to anti-tumor responses.[1] These application notes provide detailed protocols for the solubilization of this compound and its preparation for animal dosing in preclinical research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₆H₃₂F₂N₆O₂ |
| Molecular Weight | 618.68 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store powder at -20°C for up to 3 years. |
Solubility Data
The solubility of this compound in various solvent systems is crucial for the preparation of formulations for both in vitro and in vivo studies.
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (161.63 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
In Vivo Formulation Solubility
| Formulation | Achieved Concentration | Solution Type | Recommended Administration Route |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.04 mM) | Suspended Solution | Oral and Intraperitoneal |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.04 mM) | Clear Solution | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO and 90% (20% SBE-β-CD in Saline)
This protocol yields a suspended solution suitable for oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.
-
Mix thoroughly until the solution is clear.
-
This solution can be stored at 4°C for up to one week.[3]
-
-
Prepare the this compound Stock Solution in DMSO:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.[3]
-
If necessary, use sonication to aid dissolution.
-
-
Prepare the Final Dosing Solution (Example for 1 mL):
Protocol 2: Preparation of this compound in 10% DMSO and 90% Corn Oil
This protocol yields a clear solution suitable for oral administration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the this compound Stock Solution in DMSO:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.[3]
-
-
Prepare the Final Dosing Solution (Example for 1 mL):
Animal Dosing Information
This compound has been shown to be orally bioavailable and effective in preclinical mouse models.[1]
| Animal Model | Dosing Regimen | Vehicle | Therapeutic Effect |
| Mouse Syngeneic Tumor Models | 30 mg/kg, orally | Not specified | Significant elevation of IFN-γ levels.[4] |
| Mouse Syngeneic Tumor Models | 100 mg/kg, orally | Not specified | Significant increases in both IL-2 and IFN-γ, and inhibition of tumor growth.[4] |
Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway in T-Cells
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76. This phosphorylation leads to the degradation of SLP-76, which in turn dampens downstream signaling pathways such as the MAPK/ERK pathway, ultimately suppressing T-cell activation and cytokine production. This compound inhibits the kinase activity of HPK1, thereby preventing the degradation of SLP-76 and enhancing T-cell effector functions.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining DS21150768 with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS21150768 is a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition has been shown to enhance T-cell function and augment anti-tumor immunity.[1] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells that, upon engagement with its ligands (PD-L1 and PD-L2) on tumor cells, suppresses T-cell activity. Combining this compound with anti-PD-1 therapy presents a promising strategy to synergistically enhance anti-tumor immune responses by both directly activating T cells through HPK1 inhibition and blocking a key immune checkpoint pathway. Preclinical studies have demonstrated that this combination can suppress tumor growth in various mouse cancer models.[1]
These application notes provide a detailed protocol for the preclinical evaluation of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Mechanism of Action and Rationale for Combination
This compound enhances T-cell activation by inhibiting HPK1, which leads to increased phosphorylation of downstream signaling molecules such as ERK, NF-κB, and c-Jun, and suppression of the negative regulator, SLP76 phosphorylation. This results in enhanced cytokine production and a more robust anti-tumor T-cell response. Anti-PD-1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their cytotoxic function.
The combination of this compound and anti-PD-1 therapy is hypothesized to have a synergistic effect by:
-
Enhancing T-cell priming and activation: this compound can lower the threshold for T-cell activation, making them more responsive to tumor antigens.
-
Overcoming T-cell exhaustion: Anti-PD-1 therapy can reinvigorate T cells that have become exhausted within the tumor microenvironment.
-
Broadening the anti-tumor response: The combination may be effective in tumors with low antigenicity where monotherapy has limited efficacy.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies. Actual results may vary depending on the specific experimental conditions.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| HPK1 IC50 | 3.27 nM | Cell-free assay |
| pSLP76 IC50 | 61.9 nM | Jurkat cells |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (Representative Data)
| Treatment Group | Tumor Growth Inhibition (%) | Mouse Model |
| Vehicle | 0 | CT26 (Colon Carcinoma) |
| This compound | 30 | CT26 (Colon Carcinoma) |
| Anti-PD-1 Antibody | 40 | CT26 (Colon Carcinoma) |
| This compound + Anti-PD-1 | 75 | CT26 (Colon Carcinoma) |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
Mice: 6-8 week old female BALB/c mice (or other appropriate strain for the chosen syngeneic model).
-
Tumor Cells: CT26 colon carcinoma cells (or other suitable syngeneic tumor cell line).
-
This compound: Formulated for oral gavage.
-
Anti-PD-1 Antibody: In vivo grade, low endotoxin anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Vehicle Control: Appropriate vehicle for this compound formulation.
-
Isotype Control Antibody: In vivo grade, low endotoxin isotype control antibody.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Calipers: For tumor measurement.
-
Animal Scale: For body weight measurement.
Procedure:
-
Tumor Cell Inoculation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 105 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow until they reach a palpable size of approximately 50-100 mm³. This typically takes 7-10 days.[2]
-
Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control + Isotype Control Antibody
-
Group 2: this compound + Isotype Control Antibody
-
Group 3: Vehicle Control + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
-
Treatment Administration:
-
This compound/Vehicle: Administer orally (gavage) once daily at a dose of 10-100 mg/kg. The exact dose should be determined from preliminary pharmacokinetic and pharmacodynamic studies.
-
Anti-PD-1/Isotype Control Antibody: Administer intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days.[2]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.[2]
-
Monitor the body weight of each mouse every 2-3 days as an indicator of general health and treatment-related toxicity.
-
Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period (e.g., 21-28 days).[2]
-
At the endpoint, collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol outlines the procedure for isolating and analyzing TILs from tumor tissue to assess the immunological effects of the combination therapy.
Materials:
-
Tumor Tissue: Freshly excised tumors from the in vivo study.
-
Digestion Buffer: RPMI-1640 medium containing collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and 2% FBS.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD3, CD4, CD8, FoxP3, Granzyme B, etc.
-
Flow Cytometer.
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces in a petri dish containing digestion buffer.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 medium.
-
-
Cell Preparation:
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells) within the tumor microenvironment.
-
Toxicity Monitoring and Management
Close monitoring for potential toxicities is crucial when combining a novel kinase inhibitor with immunotherapy.
Monitoring:
-
Clinical Observations: Daily observation for changes in behavior, appearance, and signs of distress.
-
Body Weight: Monitor every 2-3 days. A significant weight loss (>15-20%) may necessitate a dose reduction or interruption.
-
Complete Blood Count (CBC) and Serum Chemistry: Perform at baseline and at the end of the study to assess for hematological and organ toxicities.
Management of Potential Toxicities:
-
If signs of severe toxicity are observed, consider reducing the dose or frequency of this compound administration.
-
In cases of suspected immune-related adverse events (irAEs), temporary discontinuation of the anti-PD-1 antibody may be necessary.
-
Provide supportive care as needed (e.g., hydration, nutritional support).
Conclusion
The combination of the HPK1 inhibitor this compound with anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination, including assessment of efficacy, mechanism of action, and potential toxicities. Careful experimental design and thorough analysis are essential to advance our understanding of this novel therapeutic strategy and guide its clinical development.
References
Application Notes and Protocols for Measuring Cytokine Release with DS21150768 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS21150768 is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1][3] Inhibition of HPK1 by this compound has been shown to enhance T-cell function and promote anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][3] A key consequence of HPK1 inhibition is the augmentation of cytokine production by T-cells upon stimulation.[1][4]
These application notes provide detailed protocols for measuring cytokine release in response to this compound treatment, both in vitro and in vivo. The included methodologies are essential for researchers studying the immunological effects of this compound and for professionals involved in its preclinical and clinical development.
Mechanism of Action: HPK1 Inhibition and Enhanced Cytokine Release
HPK1 is a negative feedback regulator of TCR signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1] This phosphorylation event leads to the attenuation of downstream signaling cascades.[1] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76.[4][5] This results in enhanced TCR signaling, leading to increased T-cell activation, proliferation, and ultimately, a more robust release of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1][4]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| HPK1 IC50 (cell-free) | 3.27 nM | Cell-free HPK1 kinase assay | [4] |
| HPK1 Binding Affinity (KD) | 6.08 nM | --- | [4] |
| pSLP76 Inhibition IC50 | 61.9 nM | Jurkat cells | [4] |
Table 2: In Vivo Cytokine Induction by this compound
| Cytokine | Dose (oral) | Effect | Species | Reference |
| IFN-γ | 30 mg/kg | Significant elevation in plasma and spleen | Mouse | [4] |
| IL-2 | 100 mg/kg | Significant increase | Mouse | [4] |
| IFN-γ | 100 mg/kg | Significant increase | Mouse | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
This protocol describes the measurement of cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs) following treatment with this compound and subsequent T-cell stimulation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human PBMCs isolated from healthy donors
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA, Multiplex Bead Array)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Plate Coating (for plate-bound stimulation): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before adding cells.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment and Stimulation:
-
Add 100 µL of the PBMC suspension to each well of the 96-well plate.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
For stimulation, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). If using soluble anti-CD3, add it at this step as well.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant using a validated method such as ELISA or a multiplex bead-based assay (e.g., Luminex).
Protocol 2: In Vivo Cytokine Release Assessment in Mouse Models
This protocol outlines a general procedure for evaluating the effect of orally administered this compound on plasma and spleen cytokine levels in mice.
Materials:
-
Syngeneic tumor mouse models (e.g., CT26, MC38)
-
This compound
-
Vehicle for oral administration (e.g., 20% SBE-β-CD in Saline)[2]
-
Blood collection tubes (e.g., with EDTA)
-
Spleen homogenization buffer
-
Proteinase inhibitor cocktail
-
Centrifuge
-
Cytokine detection assay kit (e.g., ELISA, Multiplex Bead Array)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Tumor Implantation (Optional): If studying in the context of a tumor, implant tumor cells subcutaneously or orthotopically. Allow tumors to establish to a palpable size.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound or vehicle control to the mice at the desired doses (e.g., 30 mg/kg, 100 mg/kg).[4]
-
-
Sample Collection: At a predetermined time point after the final dose (e.g., 2-6 hours), collect blood via cardiac puncture or another approved method into EDTA-containing tubes. Immediately thereafter, harvest the spleens.
-
Plasma Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma. Collect the plasma and store at -80°C until analysis.
-
Spleen Homogenization:
-
Weigh the spleens.
-
Homogenize the spleens in an appropriate volume of homogenization buffer containing a proteinase inhibitor cocktail.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (spleen lysate) and store at -80°C.
-
-
Cytokine Measurement: Determine the concentration of cytokines (e.g., IFN-γ, IL-2) in the plasma and spleen lysates using a validated assay method. Normalize spleen cytokine levels to the total protein concentration of the lysate.
Data Analysis and Interpretation
For in vitro studies, cytokine concentrations in the supernatants from this compound-treated wells should be compared to those from vehicle-treated control wells. A significant increase in cytokine levels in the presence of this compound indicates a positive effect on T-cell activation.
For in vivo studies, plasma and spleen cytokine levels from the this compound-treated group should be compared to the vehicle-treated group. A statistically significant elevation of cytokines in the treated group demonstrates the in vivo immune-enhancing activity of the compound.
Safety and Considerations
-
Cytokine Release Syndrome (CRS): While enhanced cytokine production is the desired therapeutic effect of this compound, excessive cytokine release can lead to CRS, a potentially life-threatening systemic inflammatory response.[6] Therefore, careful dose-response studies are crucial.
-
Assay Controls: It is essential to include appropriate positive and negative controls in all cytokine release assays.[7] For instance, phytohemagglutinin (PHA) can serve as a potent mitogenic positive control for T-cell activation.
These application notes and protocols provide a framework for the reliable measurement of cytokine release induced by this compound. Adherence to these guidelines will facilitate the accurate assessment of the compound's immunomodulatory properties.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 6. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 7. labcorp.com [labcorp.com]
- 8. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
Application Notes and Protocols: Western Blot for pSLP76 Inhibition by DS21150768
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for assessing the inhibitory activity of DS21150768 on the phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at the Serine 376 residue (pSLP76). This compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1)[1][2]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its kinase activity leads to the phosphorylation of SLP76 at Ser376[3][4]. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the disassembly of the TCR signaling complex and subsequent downregulation of T-cell activation[3][4]. By inhibiting HPK1, this compound is expected to decrease the levels of pSLP76, thereby enhancing T-cell function[1][2]. This Western blot protocol is a key assay for characterizing the cellular potency and mechanism of action of this compound and other HPK1 inhibitors.
Signaling Pathway
The signaling cascade leading to the phosphorylation of SLP76 and its inhibition by this compound is a critical pathway in T-cell regulation. Upon T-cell receptor (TCR) engagement, a series of downstream signaling events are initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates SLP76 at Serine 376, which acts as a negative feedback mechanism to attenuate the T-cell response. This compound, as a potent HPK1 inhibitor, blocks this phosphorylation event, thus sustaining T-cell activation.
Caption: pSLP76 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of pSLP76 inhibition by this compound.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging for Tracking DS21150768 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to DS21150768
This compound is a potent, orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, a member of the MAP4K family of kinases, is a critical negative regulator of T-cell receptor (TCR) signaling, predominantly expressed in immune cells.[1][4][5] By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[3][4] This mechanism effectively boosts the host's anti-tumor immune response. Preclinical studies have demonstrated that this compound suppresses tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1][3]
Non-invasive in vivo imaging techniques are essential for longitudinally monitoring the pharmacodynamic effects and therapeutic efficacy of novel immunotherapies like this compound.[6][7] These methods allow for real-time, quantitative assessment of tumor burden, metabolic activity, and immune cell dynamics within a living organism, providing critical insights into the drug's mechanism of action and overall effectiveness.[7][8][9] This document provides detailed protocols for utilizing bioluminescence, fluorescence, and Positron Emission Tomography (PET) imaging to track the efficacy of this compound in preclinical cancer models.
This compound Mechanism of Action: The HPK1 Signaling Pathway
The T-cell receptor (TCR) signaling cascade is central to T-cell activation and the adaptive immune response. HPK1 acts as a crucial negative feedback regulator in this pathway. Upon TCR stimulation, HPK1 phosphorylates the SLP-76 adaptor protein at the Ser376 residue.[4] This phosphorylation event leads to the proteasomal degradation of SLP-76, which attenuates downstream signaling and ultimately dampens T-cell activation.[4] this compound inhibits the kinase activity of HPK1, thereby preventing SLP-76 degradation and sustaining the TCR signal, resulting in enhanced T-cell effector functions.[1][3][10]
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 9. oncobites.blog [oncobites.blog]
- 10. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
Troubleshooting & Optimization
Troubleshooting off-target effects of DS21150768
Welcome to the technical support center for DS21150768, a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot potential issues, including off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound enhances T-cell activation, cytokine production, and anti-tumor immunity.[1][2]
Q2: What is the intended biological effect of this compound in cancer immunotherapy?
The primary goal of using this compound in cancer immunotherapy is to boost the body's own immune system to fight cancer. By inhibiting HPK1, this compound can lead to:
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Enhanced T-cell proliferation and activation upon antigen presentation.
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Increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[2]
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Improved tumor cell killing by cytotoxic T-lymphocytes.
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Synergistic anti-tumor effects when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[3][4]
Q3: In which experimental systems can this compound be used?
This compound can be used in a variety of in vitro and in vivo experimental systems, including:
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In vitro:
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T-cell activation assays using primary T-cells or T-cell lines (e.g., Jurkat cells).
-
Co-culture systems of immune cells and cancer cells.
-
Dendritic cell (DC) activation and maturation assays.
-
-
In vivo:
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Syngeneic mouse tumor models to evaluate anti-tumor efficacy.[1]
-
Pharmacodynamic studies to assess target engagement and immune cell activation.
-
Q4: What is the selectivity profile of this compound?
This compound is reported to be a selective HPK1 inhibitor. It has been shown to be selective against other members of the MAP4K family, such as HGK (MAP4K4) and MINK (MAP4K6).[2] One source mentions that it was tested in a cell-free kinase panel assay of 174 kinases, though the detailed public data from this panel is not currently available.[2] As with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guide for Off-Target Effects
While this compound is a selective inhibitor, unexpected experimental results may arise from off-target activities. This guide provides a framework for identifying and mitigating potential off-target effects.
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause: Off-target inhibition of kinases essential for cell survival or proliferation in your specific cell type.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration range for on-target HPK1 inhibition versus non-specific toxicity.
-
Cell Type Specificity: Test the effect of this compound on a control cell line that does not express HPK1. If toxicity is still observed, it is likely an off-target effect.
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Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a wild-type version of the suspected off-target kinase.
-
Consult Kinome Scan Data (if available): If you have access to kinome-wide selectivity data for this compound or a similar compound, cross-reference the observed phenotype with the known functions of the identified off-target kinases.
Issue 2: Blunted or Paradoxical T-cell Activation
Possible Cause: Inhibition of a pro-inflammatory kinase that is an off-target of this compound. For example, some less selective HPK1 inhibitors might also inhibit other kinases involved in T-cell activation.
Troubleshooting Steps:
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound that shows HPK1 inhibition to minimize off-target effects.
-
Use a Structurally Unrelated HPK1 Inhibitor: Compare the results obtained with this compound to those from a different, structurally distinct HPK1 inhibitor. If the paradoxical effect is not observed with the other inhibitor, it is more likely to be an off-target effect of this compound.
-
Assess Downstream Signaling: Analyze the phosphorylation status of key signaling molecules downstream of both HPK1 and potential off-target kinases to pinpoint the affected pathway.
Issue 3: Unexpected Phenotypes in Non-Immune Cells
Possible Cause: HPK1 is predominantly expressed in hematopoietic cells. If you observe a strong phenotype in non-immune cells, it is highly indicative of an off-target effect.
Troubleshooting Steps:
-
Confirm HPK1 Expression: Verify the expression level of HPK1 in your cell line of interest using techniques like qPCR or Western blotting.
-
Hypothesize Off-Targets based on Phenotype: Research kinases known to be involved in the observed phenotype and check if they are plausible off-targets for this class of inhibitors.
-
In Vitro Kinase Assays: If a specific off-target is suspected, you can perform a direct in vitro kinase assay to test the inhibitory activity of this compound against that kinase.
Illustrative Example: Kinase Selectivity Profile
While the specific 174-kinase panel data for this compound is not publicly available, the following table represents a hypothetical selectivity profile for an HPK1 inhibitor. This is for illustrative purposes to guide researchers in interpreting their own potential off-target data.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 | Potential Off-Target Concern |
| HPK1 (MAP4K1) | 5 | 1 | On-Target |
| GLK (MAP4K3) | 500 | 100 | Low |
| HGK (MAP4K4) | >10,000 | >2,000 | Very Low |
| MINK1 (MAP4K6) | >10,000 | >2,000 | Very Low |
| LCK | 2,500 | 500 | Moderate (at high concentrations) |
| ZAP70 | >10,000 | >2,000 | Very Low |
| JAK1 | 5,000 | 1,000 | Low |
| FLT3 | 7,500 | 1,500 | Low |
This is a hypothetical table for illustrative purposes only.
Experimental Protocols
1. In Vitro T-Cell Activation Assay
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Objective: To assess the effect of this compound on T-cell activation.
-
Methodology:
-
Isolate primary human or mouse T-cells from peripheral blood or spleen.
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Plate T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
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Treat cells with a dose range of this compound or vehicle control (e.g., DMSO).
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Incubate for 48-72 hours.
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Measure T-cell proliferation using a suitable assay (e.g., CFSE dilution by flow cytometry or BrdU incorporation).
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Collect supernatant to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA or CBA.
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2. Western Blot for HPK1 Target Engagement
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Objective: To confirm that this compound inhibits HPK1 signaling in cells.
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Methodology:
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Culture Jurkat T-cells or primary T-cells.
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Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells with an activating agent (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) for 15-30 minutes.
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Lyse the cells and perform a Western blot analysis.
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Probe for phospho-SLP76 (Ser376), a direct downstream target of HPK1, as well as total SLP76 as a loading control. A decrease in the p-SLP76/total SLP76 ratio indicates HPK1 inhibition.
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Visualizations
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
Technical Support Center: DS21150768 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DS21150768 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances T-cell activation and function, leading to a more robust anti-tumor immune response. Specifically, this compound prevents the HPK1-mediated phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), which in turn enhances downstream signaling pathways like ERK and NF-κB, boosting cytokine production and T-cell mediated tumor cell killing.[1][2]
Q2: What is the recommended dosage and administration route for this compound in mice?
A2: Based on preclinical studies, this compound is effective when administered orally. A common dosage used in multiple syngeneic mouse models is 100 mg/kg, administered once every two days.[3] This regimen has been shown to induce anti-tumor responses.
Q3: How should this compound be prepared for oral administration in mice?
A3: this compound can be formulated for oral gavage in a few ways. A common method is to prepare a suspension. One recommended vehicle is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% of a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Alternatively, a clear solution can be made using 10% DMSO and 90% Corn Oil.[4] It is crucial to ensure the formulation is homogenous before administration.
Q4: In which syngeneic mouse models has this compound shown efficacy?
A4: this compound has demonstrated anti-tumor efficacy as a monotherapy and in combination with anti-PD-1 antibodies in several syngeneic mouse models, including:
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B16-BL6 (melanoma)
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CT26.WT (colon carcinoma)
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Pan02 (pancreatic adenocarcinoma)
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RM-1 (prostate carcinoma)[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Anti-Tumor Efficacy | Suboptimal Dosing: The dosage may be too low for the specific tumor model or animal strain. | Perform a dose-response study to determine the optimal dose. Consider that different tumor microenvironments may require different concentrations of the inhibitor. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | Ensure the formulation is homogenous. For suspensions, ensure it is well-mixed before each gavage. Consider the alternative clear solution formulation with corn oil.[4] | |
| Tumor Model Resistance: The chosen syngeneic model may be inherently resistant to HPK1 inhibition. | Research the immune profile of your tumor model. Models with low T-cell infiltration ("cold tumors") may be less responsive. Consider combination therapies, such as with an anti-PD-1 antibody, which has shown synergistic effects with this compound.[1][3] | |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | Vehicle Toxicity: The vehicle used for administration may be causing adverse effects, especially with repeated dosing. | Run a vehicle-only control group to assess its toxicity. If toxicity is observed, consider alternative, well-tolerated vehicles. |
| On-Target or Off-Target Toxicity: While specific preclinical toxicity data for this compound is limited, other kinase inhibitors can have off-target effects. Clinical trials with other HPK1 inhibitors have reported adverse events such as nausea, diarrhea, and fatigue.[5] | Monitor animals closely for signs of toxicity. If adverse effects are observed, consider reducing the dose or the frequency of administration. If severe toxicity occurs, euthanasia according to ethical guidelines is necessary. | |
| Variability in Tumor Growth | Inconsistent Tumor Cell Implantation: Improper injection technique can lead to variable tumor take rates and growth. | Ensure a consistent number of viable tumor cells are injected subcutaneously into the same location for each mouse. |
| Animal Health: Underlying health issues in the mice can affect tumor growth and response to treatment. | Use healthy, age-matched mice from a reputable supplier. Allow for an acclimatization period before starting the experiment. |
Quantitative Data Summary
| Syngeneic Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Frequency | Reported Outcome |
| B16-BL6 | Melanoma | C57BL/6 | 100 mg/kg | Oral | Once every 2 days | Significant tumor growth inhibition.[3] |
| CT26.WT | Colon Carcinoma | BALB/c | 100 mg/kg | Oral | Once every 2 days | Significant tumor growth inhibition.[3] |
| Pan02 | Pancreatic Adenocarcinoma | C57BL/6 | 100 mg/kg | Oral | Once every 2 days | Significant tumor growth inhibition.[3] |
| RM-1 | Prostate Carcinoma | C57BL/6 | 100 mg/kg | Oral | Once every 2 days | Significant tumor growth inhibition.[3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
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Cell Culture: Culture the desired cancer cell line (e.g., CT26.WT) in appropriate media and conditions until they reach approximately 80% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash the cells, then resuspend them in sterile phosphate-buffered saline (PBS) or a similar vehicle.
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Subcutaneously inject an appropriate number of viable cells (e.g., 1 x 10^5 to 5 x 10^6 cells for CT26.WT) into the flank of age-matched, healthy mice (e.g., BALB/c for CT26.WT).[6]
-
-
Tumor Growth Monitoring:
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Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
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Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Randomization and Dosing:
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Once tumors reach the desired size, randomize the mice into treatment and control groups.
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Prepare this compound for oral administration as described in the FAQ section.
-
Administer this compound or vehicle control by oral gavage at the determined dosage and schedule (e.g., 100 mg/kg, once every 2 days).
-
-
Efficacy and Health Monitoring:
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Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
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The study endpoint is typically when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration and activation status by flow cytometry or immunohistochemistry to confirm the mechanism of action of this compound.
-
Visualizations
Caption: HPK1 Signaling Pathway and the Inhibitory Action of this compound.
References
- 1. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical mouse models for immunotherapeutic and non-immunotherapeutic drug development for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability with DS21150768
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HPK1 inhibitor, DS21150768. The following sections are designed to help identify and mitigate sources of experimental variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3] By inhibiting HPK1, this compound enhances T-cell function, leading to increased cytokine production and anti-tumor immune responses.[1][3] It has a reported IC50 of 3.27 nM in cell-free HPK1 assays and binds to HPK1 with a high affinity (KD of 6.08 nM).[2]
Q2: How should I store and handle the this compound compound?
Proper storage is critical to maintaining the compound's stability and activity. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro studies, this compound can be dissolved in DMSO. For in vivo oral administration, a common formulation involves first dissolving the compound in DMSO and then suspending this stock solution in a vehicle like 20% SBE-β-CD in saline or corn oil.[1] Always confirm the solubility and stability in your specific experimental buffer or vehicle.
Q4: What are the known off-target effects of this compound?
This compound is reported to be selective against other MAP4K family members, such as HGK (MAP4K4) and MINK (MAP4K6), and has been tested against a panel of 174 kinases.[2] However, as with any kinase inhibitor, it is crucial to include appropriate controls to account for potential off-target effects in your specific model system.
Troubleshooting Experimental Variability
Experimental variability can arise from multiple sources, including reagents, protocols, and biological systems. This guide addresses common issues encountered when using this compound in various assay formats.
Section 1: In Vitro Kinase Assays
Q5: My IC50 values for this compound are inconsistent between experiments (high inter-assay variability). What are the likely causes?
High inter-assay variability in kinase assays often stems from inconsistencies in reagent preparation and handling.
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Reagent Quality and Consistency: Lot-to-lot variation in critical reagents like the kinase, substrate, or ATP can significantly impact results.[4] It is advisable to qualify new lots of reagents against a standard to ensure consistency.
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Reagent Preparation: Ensure all reagents are fully thawed and equilibrated to room temperature before use. Inaccurate pipetting of small volumes, especially of the inhibitor, can introduce significant errors. Calibrate pipettes regularly.
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DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, as high concentrations can inhibit kinase activity.
Section 2: Cell-Based Assays (e.g., T-cell activation, cytokine release)
Q6: I'm observing high variability in my cell-based assay results between replicates (high intra-assay variability). Why is this happening?
Variability in cell-based assays is common and can be traced to several factors.[5]
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Cell Culture Conditions: The passage number, confluency, and overall health of your cells are critical. Phenotypic drift can occur after several passages, altering cellular responses.[6] It is recommended to use cells within a consistent, low passage number range.
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Cell Seeding Density: Inconsistent cell seeding density is a major source of variability.[7] Ensure a homogenous cell suspension before plating and use calibrated pipettes for cell seeding.
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Inconsistent Incubation Times: Adhere strictly to the incubation times specified in your protocol, particularly for inhibitor treatment and cell stimulation steps.
Q7: My positive controls are showing a weak response, making it difficult to assess the effect of this compound.
A weak positive control can invalidate assay results.[8]
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Suboptimal Stimulant Concentration: The concentration of the T-cell stimulant (e.g., anti-CD3/CD28 antibodies, PHA) is critical. Perform a dose-response experiment to determine the optimal concentration for maximal activation in your specific cell type.[8]
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Poor Cell Viability: Assess cell viability before starting the experiment. Viability should typically be above 90%.[8] Poor viability can result from improper handling, cryopreservation, or thawing procedures.
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Reagent Activity: Ensure that stimulating agents and detection antibodies are stored correctly and are within their expiration dates.[8]
Section 3: In Vivo Studies
Q8: The anti-tumor efficacy of this compound varies significantly between animals in the same treatment group.
In vivo studies have inherent biological variability, but procedural inconsistencies can exacerbate this.
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Drug Formulation and Administration: Ensure the this compound formulation is homogenous. If it is a suspension, vortex it thoroughly before each administration to ensure consistent dosing.[1] Inconsistent oral gavage or injection technique can also lead to variable drug exposure.
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Biological Variability: The age, weight, and health status of the animals can influence drug metabolism and tumor growth. Randomize animals into treatment groups to minimize systematic bias.[9]
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Tumor Implantation: Inconsistent tumor cell numbers or implantation sites can lead to variability in tumor growth rates.
Data Presentation and Tracking
Clear data logging is essential for identifying sources of variability.
Table 1: Recommended Assay Precision Limits
| Assay Type | Variability Metric | Acceptable Range | Reference |
| In Vitro Kinase Assay | Intra-Assay %CV | < 10% | [10] |
| In Vitro Kinase Assay | Inter-Assay %CV | < 15% | [10] |
| Cell-Based Assay | Intra-Assay %CV | < 15% | |
| Cell-Based Assay | Inter-Assay %CV | < 20% |
Table 2: Example Experimental Parameter Log for this compound Cell-Based Assay
| Parameter | Experiment 1 (Date) | Experiment 2 (Date) | Experiment 3 (Date) | Notes |
| Compound | ||||
| This compound Lot # | Lot A | Lot A | Lot B | |
| Stock Conc. (mM) | 10 | 10 | 10 | |
| Cells | ||||
| Cell Line/Type | Jurkat | Jurkat | Jurkat | |
| Passage Number | 5 | 8 | 5 | |
| Seeding Density | 1x10^5 cells/well | 1x10^5 cells/well | 1.2x10^5 cells/well | |
| Viability | 98% | 95% | 97% | |
| Reagents | ||||
| Media Lot # | Lot X | Lot X | Lot Y | |
| FBS Lot # | Lot 123 | Lot 123 | Lot 456 | |
| Stimulant Lot # | Lot C | Lot C | Lot C | |
| Assay Conditions | ||||
| Incubation Time | 48h | 48h | 48h | |
| Plate Reader ID | Reader 1 | Reader 2 | Reader 1 | |
| Outcome | ||||
| Mean Signal | 4500 | 3800 | 4200 | |
| Intra-Assay %CV | 8% | 18% | 9% |
Detailed Experimental Protocol
Protocol: In Vitro T-Cell Activation Assay
This protocol provides a generalized workflow for measuring the effect of this compound on cytokine production (e.g., IL-2) from stimulated T-cells (e.g., Jurkat cells or primary T-cells).
-
Cell Preparation:
-
Culture cells under consistent conditions, ensuring they are in the logarithmic growth phase.[6]
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On the day of the assay, assess cell viability and density using a validated method.
-
Resuspend cells in assay medium to the desired final concentration (e.g., 1 x 10^6 cells/mL).
-
-
Plate Coating (for antibody stimulation):
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the plate 3 times with sterile PBS to remove unbound antibody. This washing step is critical to reduce background noise.[8]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay medium. Start from a high concentration (e.g., 10 µM) and perform 3-fold or 10-fold dilutions.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
-
Assay Procedure:
-
Add 50 µL of the cell suspension to each well of the antibody-coated plate.
-
Add 50 µL of the serially diluted this compound or control solutions to the respective wells.
-
Add a soluble co-stimulant, such as anti-CD28 antibody (e.g., 1 µg/mL final concentration).
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Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of the desired cytokine (e.g., IL-2) in the supernatant using a validated ELISA kit, following the manufacturer's instructions.
-
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Cell-based assay workflow highlighting key sources of variability.
Caption: Decision tree for troubleshooting experimental variability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. salimetrics.com [salimetrics.com]
Mitigating toxicity of DS21150768 in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HPK1 inhibitor, DS21150768, in mouse models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities during experimentation.
Disclaimer
Specific public data on the toxicity of this compound is limited. The following guidance is based on general knowledge of kinase inhibitors, immunotherapies, and standard preclinical toxicology practices. Researchers should always perform their own dose-finding and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of HPK1 inhibitors like this compound in mice?
A1: Generally, novel small molecule HPK1 inhibitors have been reported to be well-tolerated in mouse models. Some studies have indicated good safety margins in exploratory toxicology studies of up to 28 days, with a lack of genotoxicity. Minor changes in body weight have also been noted as a potential observation. However, as with most kinase inhibitors, off-target effects and unintended side effects are possible.
Q2: What are the potential signs of toxicity I should monitor for in mice treated with this compound?
A2: Given that this compound is an immunomodulatory agent, it is crucial to monitor for immune-related adverse events (irAEs). Common signs of toxicity to watch for include:
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General Health: Weight loss, ruffled fur, lethargy, hunched posture, and changes in behavior.
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Gastrointestinal: Diarrhea, which could indicate colitis.
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Hepatic: Jaundice (yellowing of the skin or eyes), although less common in mice. Biochemical analysis of liver enzymes is more indicative.
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Dermatological: Skin rash or inflammation.
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Respiratory: Increased respiratory rate or labored breathing, which could suggest pneumonitis.
Q3: How can I mitigate potential toxicities associated with this compound?
A3: Proactive monitoring and management are key. Consider the following strategies:
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Dose Escalation Studies: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.
-
Regular Monitoring: Implement a consistent schedule for monitoring animal health, including body weight, clinical signs, and food/water intake.
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Supportive Care: Provide supportive care such as supplemental nutrition and hydration if mice show signs of distress.
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Corticosteroid Intervention: For suspected immune-related adverse events, administration of systemic corticosteroids (e.g., dexamethasone or prednisolone) may be considered, consistent with general guidelines for managing irAEs.
Troubleshooting Guides
Issue 1: Significant Weight Loss (>15%) Observed in Treated Mice
| Potential Cause | Troubleshooting Step |
| Drug-related toxicity | 1. Immediately reduce the dose of this compound or pause dosing. 2. Provide supportive care, including softened, palatable food and hydration support (e.g., hydrogel). 3. Monitor blood glucose levels to rule out hypoglycemia. 4. If weight loss persists, consider humane euthanasia and perform a necropsy to assess for organ-specific toxicity. |
| Tumor burden | 1. Assess tumor size and overall tumor burden. 2. If tumor burden is high, weight loss may be a consequence of the disease model. 3. Consider initiating treatment at an earlier stage of tumor development in future cohorts. |
| Dehydration | 1. Check for signs of dehydration (e.g., skin tenting). 2. Administer subcutaneous fluids as needed. 3. Ensure easy access to water. |
Issue 2: Diarrhea and/or Rectal Prolapse
| Potential Cause | Troubleshooting Step |
| Immune-mediated colitis | 1. Consider this a potential irAE. 2. Pause dosing of this compound. 3. Consult with a veterinarian about initiating corticosteroid treatment (e.g., dexamethasone). 4. Collect fecal samples for analysis (e.g., to rule out infection). 5. At the end of the study, collect colon tissue for histological analysis to confirm colitis. |
| Infection | 1. House affected animals separately to prevent spread. 2. Consult with veterinary staff about appropriate diagnostics and treatment. |
Quantitative Data Summary
As specific toxicity data for this compound is not publicly available, the following tables provide an example of how to structure and present findings from a dose-finding and toxicity study.
Table 1: Example Dose Escalation Study and Clinical Observations
| Dose Group (mg/kg, oral, daily) | Number of Mice | Mortality | Mean Body Weight Change (Day 14) | Key Clinical Observations |
| Vehicle Control | 10 | 0/10 | +5% | No abnormalities observed |
| This compound (30 mg/kg) | 10 | 0/10 | +2% | No significant findings |
| This compound (100 mg/kg) | 10 | 0/10 | -5% | Mild, transient ruffled fur in 2/10 mice |
| This compound (300 mg/kg) | 10 | 2/10 | -18% | Significant weight loss, lethargy, diarrhea in 6/10 mice |
Table 2: Example Serum Chemistry and Hematology Findings (Day 14)
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (300 mg/kg) |
| ALT (U/L) | 25 ± 5 | 30 ± 8 | 150 ± 45 |
| AST (U/L) | 50 ± 10 | 65 ± 15 | 250 ± 70 |
| Creatinine (mg/dL) | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.2 |
| WBC (x10³/µL) | 8.0 ± 1.5 | 9.5 ± 2.0 | 15.0 ± 3.5* |
| Lymphocytes (%) | 70 ± 5 | 75 ± 8 | 65 ± 10 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
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Animal Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
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Baseline Measurements: Record the initial body weight and perform a baseline health assessment for each mouse.
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Dosing: Administer this compound or vehicle control as per the study design (e.g., oral gavage).
-
Daily Monitoring:
-
Record body weight daily.
-
Perform a clinical observation assessment for signs of toxicity (activity level, posture, fur condition, signs of pain or distress).
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Monitor food and water consumption.
-
-
Endpoint Criteria: Establish clear humane endpoints. A common endpoint is a body weight loss exceeding 20% of the initial weight or severe clinical signs of distress.
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Blood Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at specified time points for complete blood count (CBC) and serum chemistry analysis.
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Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys, lungs, heart, gastrointestinal tract) for histopathological examination.
Protocol 2: Management of Suspected Immune-Related Adverse Events (irAEs)
-
Detection: Identify mice exhibiting clinical signs consistent with irAEs (e.g., severe diarrhea, significant weight loss, respiratory distress).
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Dosing Interruption: Immediately cease administration of this compound to the affected animal.
-
Corticosteroid Administration:
-
Prepare a solution of dexamethasone in sterile saline (e.g., 1 mg/kg).
-
Administer the dexamethasone solution via intraperitoneal (IP) injection.
-
Continue daily administration and monitor for clinical improvement.
-
-
Supportive Care: Provide nutritional and hydration support as described in the troubleshooting section.
-
Monitoring Response: Continue to monitor the mouse's weight and clinical signs daily. If symptoms resolve, a decision on re-challenging with this compound at a lower dose may be considered, depending on the study goals.
-
Documentation: Meticulously document all observations, treatments, and outcomes for each animal.
Visualizations
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: General workflow for monitoring and mitigating toxicity in mouse models.
Technical Support Center: Improving the Reproducibility of DS21150768 T-cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of T-cell assays involving the HPK1 inhibitor, DS21150768. The information is tailored for researchers, scientists, and drug development professionals to ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact T-cell function?
This compound is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound is expected to enhance T-cell function, leading to increased proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity against target cells.[1][2]
Q2: What are the most common sources of variability in T-cell assays when using small molecule inhibitors like this compound?
High variability in T-cell assays can arise from multiple factors:
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Pre-analytical Variability: This is a major contributor and includes donor-specific factors (genetics, age, health status), as well as inconsistencies in sample collection, processing, and cryopreservation of Peripheral Blood Mononuclear Cells (PBMCs).
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Analytical Variability: This occurs during the experiment and can be caused by operator-dependent differences in cell counting, plating, and washing techniques. Lot-to-lot variation of reagents (antibodies, antigens, media) is also a critical factor. For small molecules, issues like solvent effects and compound stability in culture media can introduce significant variability.
-
Post-analytical Variability: This arises during data analysis, for example, through inconsistent gating strategies in flow cytometry.
Q3: How can I minimize solvent-related effects of this compound in my T-cell assays?
To minimize the impact of solvents like DMSO, which are often used to dissolve small molecules:
-
Use a Low Final Solvent Concentration: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final concentration of the solvent in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[3]
-
Include a Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent used for the compound) in your experimental setup. This allows you to distinguish the effect of the compound from that of the solvent.
-
Assess Compound Solubility: Poor solubility can lead to inconsistent results. Visually inspect for any precipitation of the compound in the media under a microscope. For more precise measurements, analytical methods like HPLC or LC-MS/MS can be used to assess compound stability in the culture medium over time.[3]
Q4: I am observing unexpected or inconsistent results with this compound. Could this be due to off-target effects?
Yes, unexpected phenotypes can sometimes be attributed to off-target activities of a kinase inhibitor, especially at higher concentrations. To investigate this:
-
Perform a Dose-Response Curve: Determine the IC50 for on-target HPK1 inhibition and compare it to the IC50 for cell viability. A significant difference may suggest off-target toxicity.[4]
-
Consult Kinome Profiling Data: If available, review kinome-wide binding or activity assay data (e.g., KINOMEscan™) for this compound to identify potential off-target interactions.[4]
-
Use a Structurally Different HPK1 Inhibitor: Comparing the effects of another HPK1 inhibitor with a different chemical scaffold can help differentiate between on-target and off-target effects.
Troubleshooting Guides
T-Cell Proliferation Assays (e.g., CFSE, BrdU)
| Problem | Potential Cause | Troubleshooting Steps |
| High background proliferation in unstimulated controls | - Poor cell health or activation during PBMC isolation and culture.- Mitogenic components in serum.- Contamination (e.g., Mycoplasma). | - Handle cells gently during isolation and ensure high viability (>95%) before starting the assay.- Screen different lots of fetal bovine serum (FBS) for low mitogenic activity or use serum-free media.- Regularly test cell cultures for mycoplasma contamination. |
| Weak or no proliferation in stimulated controls | - Suboptimal concentration of stimulating agent (e.g., anti-CD3/CD28).- Insufficient incubation time.- Low cell viability. | - Titrate the concentration of the stimulating antibodies or antigen to determine the optimal dose for your specific cell type.- Optimize the incubation time (typically 3-5 days for T-cell proliferation).- Ensure high cell viability before and during the assay. |
| Inconsistent results between replicates | - Uneven cell seeding.- "Edge effects" in microplates.- Inconsistent pipetting. | - Ensure a homogenous single-cell suspension before plating.- Avoid using the outermost wells of a 96-well plate, or fill them with sterile PBS or media to minimize evaporation.[3]- Use consistent and careful pipetting techniques. |
| Difficulty in interpreting data with this compound | - Cytostatic or cytotoxic effects of the compound at higher concentrations.- Altered cell division kinetics. | - Perform a dose-response of this compound to identify the optimal concentration range that enhances proliferation without causing toxicity.- Analyze proliferation data at multiple time points to understand the kinetics of cell division in the presence of the inhibitor. |
Cytokine Release Assays (e.g., ELISA, ELISpot, CBA)
| Problem | Potential Cause | Troubleshooting Steps |
| High background cytokine secretion | - Non-specific T-cell activation.- Contamination in cell culture.- Pre-activated T-cells in the donor sample. | - Optimize the concentration of the stimulating agent.- Ensure aseptic techniques and test for contamination.- Allow for a resting period for isolated PBMCs before stimulation. |
| Low or no cytokine production in positive controls | - Ineffective stimulation.- Short incubation period.- Reagent issues. | - Confirm the activity of the stimulating agent.- Optimize the incubation time for the specific cytokine being measured.- Check the expiration dates and proper storage of all reagents (e.g., antibodies, standards). |
| Variability in cytokine levels with this compound | - Solvent effects.- Compound instability in culture media.- Donor-to-donor variability in T-cell response. | - Include a vehicle control and keep the final solvent concentration low.- Assess the stability of this compound in your assay medium over the incubation period.- Test on PBMCs from multiple donors to understand the range of responses. |
T-Cell Mediated Cytotoxicity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High spontaneous lysis of target cells | - Poor target cell health.- Serum complement activity. | - Ensure target cells are healthy and have high viability.- Use heat-inactivated serum in the assay medium. |
| Low specific lysis of target cells | - Low effector to target (E:T) ratio.- Insufficient incubation time.- T-cell exhaustion. | - Optimize the E:T ratio (start with a range, e.g., 10:1, 20:1).- Perform a time-course experiment to determine the optimal assay duration.- Assess T-cell viability and exhaustion markers. |
| Inconsistent killing with this compound | - Compound toxicity to effector or target cells.- Altered kinetics of killing. | - Determine the IC50 of this compound on both effector and target cells independently.- Analyze cytotoxicity at multiple time points to capture the full effect of the inhibitor. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various T-cell assays. Note: This data is for illustrative purposes and should be determined empirically for your specific experimental conditions.
| Assay | Parameter | This compound Value | Control Value |
| T-Cell Proliferation (CFSE) | % Proliferated CD8+ T-cells | 75% | 40% |
| Cytokine Secretion (ELISA) | IFN-γ (pg/mL) | 1200 | 500 |
| Cytokine Secretion (ELISA) | IL-2 (pg/mL) | 850 | 300 |
| Cytotoxicity Assay | % Specific Lysis (E:T 20:1) | 60% | 35% |
| HPK1 Inhibition (Biochemical) | IC50 | 5 nM | N/A |
| T-Cell Activation (pSLP76) | IC50 | 50 nM | N/A |
Experimental Protocols
T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Assess cell viability and count.
-
CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium with 10% FBS.
-
Cell Plating: Wash the cells twice and resuspend in complete RPMI medium. Plate 1x10^5 cells per well in a 96-well U-bottom plate.
-
Stimulation and Treatment: Add stimulating agents (e.g., anti-CD3/CD28 beads or soluble antibodies) and serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Data Analysis: Acquire samples on a flow cytometer. Gate on live, singlet lymphocytes, then on CD4+ and CD8+ T-cell populations. Analyze CFSE dilution to determine the percentage of proliferated cells.
Cytokine Secretion Assay (ELISA)
-
Cell Plating: Plate 2x10^5 PBMCs per well in a 96-well flat-bottom plate.
-
Stimulation and Treatment: Add stimulating agents and serial dilutions of this compound or vehicle control.
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Incubation: Incubate for 24-72 hours at 37°C (optimize for the specific cytokine).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., IFN-γ, IL-2) according to the manufacturer's protocol.
-
Data Analysis: Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Standardized workflow for conducting T-cell assays with this compound.
Caption: A logical approach to troubleshooting inconsistent T-cell assay data.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Overcoming poor solubility of DS21150768 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of DS21150768 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with a molecular weight of 618.69 g/mol .[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can pose challenges for in vitro and in vivo studies that require the compound to be in solution.[3][4][5] Overcoming its low solubility is critical for achieving accurate and reproducible experimental results and ensuring adequate drug exposure in preclinical studies.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: You may be encountering solubility issues if you observe any of the following:
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Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension.
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Inconsistent Results: You notice high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.
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Low Bioavailability: In in vivo studies, you may observe low or erratic drug absorption and exposure.[5]
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Difficulty in Stock Solution Preparation: The compound does not fully dissolve in your chosen solvent, even at low concentrations.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][6] It is soluble in DMSO at a concentration of 100 mg/mL (161.63 mM).[6] For in vivo studies, this DMSO stock solution is typically diluted into an aqueous vehicle.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer for in vitro assays.
This is a common issue when a highly concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium.
Root Cause Analysis and Solutions:
-
pH of the Aqueous Buffer: The chemical structure of this compound contains amine functional groups. The solubility of such compounds is often pH-dependent. At lower pH, these amines can become protonated, increasing their polarity and aqueous solubility.
-
Use of Co-solvents: Co-solvents can increase the solubility of poorly soluble compounds.[7]
-
Complexation Agents: Cyclodextrins can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[1][8][9]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation.[5]
Experimental Protocol: pH Adjustment and Co-solvent Screening
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Prepare a series of buffers with pH values ranging from 3 to 7.5 (e.g., citrate buffers for pH 3-6 and phosphate buffers for pH 6-7.5).
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate microcentrifuge tubes, add 99 µL of each buffer.
-
Add 1 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM. This keeps the final DMSO concentration at 1%.
-
Vortex each tube gently and let it stand at room temperature for 30 minutes.
-
Visually inspect for any precipitation or cloudiness.
-
Quantify the soluble fraction by centrifuging the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and measuring the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Quantitative Data Summary: Expected Solubility Behavior
| Parameter | Condition | Expected Outcome | Rationale |
| pH | Acidic (pH < 6) | Higher Solubility | Protonation of amine groups increases hydrophilicity. |
| Neutral to Basic (pH ≥ 7) | Lower Solubility | The molecule is less charged and more hydrophobic. | |
| Co-solvent | e.g., 5-10% Ethanol, Propylene Glycol | Increased Solubility | Reduces the polarity of the aqueous medium.[10] |
| Complexation | e.g., 1-2% (w/v) HP-β-CD or SBE-β-CD | Increased Solubility | Encapsulation of the hydrophobic molecule.[1][8] |
Issue 2: Low and variable oral bioavailability of this compound in animal studies.
Poor aqueous solubility is a major cause of low oral absorption for many kinase inhibitors.[3][4]
Root Cause Analysis and Solutions:
-
Inadequate Solubilization in the Gastrointestinal Tract: The compound may not dissolve sufficiently in the gut to be absorbed.
-
Precipitation in the Stomach: The acidic environment of the stomach may cause the compound to precipitate from the dosing vehicle.
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Use of Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can enhance oral absorption.[11][12]
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Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.[3][6]
Experimental Protocol: Preparation of Formulations for Oral Gavage
Based on available data, two effective formulation strategies can be employed for in vivo studies.[6]
Protocol A: Cyclodextrin-based Suspension
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Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
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To prepare a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. This will result in a suspended solution suitable for oral and intraperitoneal administration.
Protocol B: Lipid-based Solution
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly. This will result in a clear solution.
Quantitative Data Summary: In Vivo Formulation Options
| Formulation Component | Concentration | Final this compound Conc. | Appearance | Notes |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | - | ≥ 2.5 mg/mL | Suspended Solution | Suitable for oral and intraperitoneal injection.[6] |
| 10% DMSO / 90% Corn Oil | - | ≥ 2.5 mg/mL | Clear Solution | Suitable for oral administration.[6] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 by this compound is expected to enhance T-cell activation and anti-tumor immunity.
Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Enhancement
A logical workflow for addressing the solubility challenges of this compound.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
References
- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. future4200.com [future4200.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 11. DS-21150768 - Page 1 | BioWorld [bioworld.com]
- 12. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in DS21150768 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DS21150768. The information herein is intended to assist in the interpretation of unexpected results and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a paradoxical increase in cell proliferation at specific concentrations of this compound in our cancer cell line. What could be the underlying cause?
A1: This is a documented, though rare, phenomenon that may be linked to the genetic background of the cell line used. Specifically, cell lines harboring a "MUT-A" mutation in the Growth Factor Signaling Pathway (GFSP) can exhibit this paradoxical activation. The proposed mechanism involves a conformational change in the Kinase-X (KX) target, which, at low concentrations of this compound, leads to a transient dimerization and activation of a parallel signaling cascade.
Troubleshooting Steps:
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Sequence the cell line: Confirm the presence or absence of the "MUT-A" mutation in the GFSP pathway.
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Dose-response analysis: Perform a broad-range dose-response curve (e.g., 0.1 nM to 10 µM) to determine if the proliferative effect is confined to a specific concentration window.
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Phospho-protein analysis: Use Western blotting to analyze the phosphorylation status of key downstream effectors in the GFSP and parallel pathways (e.g., PROT-A, PROT-B, and PROT-C) at the paradoxical concentration.
Q2: The IC50 value for this compound in our assay is significantly higher than the published values. What are the potential reasons?
A2: Discrepancies in IC50 values can arise from several experimental variables.
Troubleshooting Steps:
-
Compound Integrity: Ensure the compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Cell Line Authentication: Verify the identity and passage number of the cell line. Genetic drift in long-term cultures can alter drug sensitivity.
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Assay Conditions: Review the experimental protocol, paying close attention to cell seeding density, serum concentration in the media, and the incubation time with the compound.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Wild-Type vs. MUT-A Cell Lines
| Cell Line Genotype | This compound Concentration (nM) | Average Cell Viability (% of Control) | Standard Deviation |
| Wild-Type (WT) | 1 | 98.2 | 4.5 |
| Wild-Type (WT) | 10 | 75.4 | 5.1 |
| Wild-Type (WT) | 100 | 51.2 | 3.8 |
| Wild-Type (WT) | 1000 | 22.6 | 2.9 |
| MUT-A | 1 | 101.5 | 4.8 |
| MUT-A | 10 | 125.8 | 6.2 |
| MUT-A | 100 | 80.3 | 5.5 |
| MUT-A | 1000 | 35.1 | 4.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle. Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Final Incubation and Measurement: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blotting for Phospho-Protein Analysis
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Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-PROT-A, anti-total-PROT-A) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound and the proposed mechanism for paradoxical activation.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Logical decision tree for interpreting proliferation assay results.
Optimizing incubation time for DS21150768 in vitro assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation time in in vitro assays involving the hypothetical Kinase X inhibitor, DS21150768.
FAQs: Optimizing Incubation Time
Question 1: What is the recommended starting incubation time for this compound in a biochemical kinase assay?
Answer: For a standard biochemical assay measuring direct inhibition of Kinase X, a shorter incubation time is generally recommended to ensure initial velocity kinetics and to minimize potential compound degradation. We recommend starting with a 30-60 minute incubation period at room temperature. Longer incubation times may lead to an overestimation of the compound's potency (a lower IC50) if the compound is a slow-binding inhibitor.
Question 2: In our cell-based phospho-Kinase X substrate assay, the signal window is low. Should we increase the incubation time with this compound?
Answer: Not necessarily. A low signal window could be due to several factors. Before extending the this compound incubation time, consider optimizing the stimulation time with the agonist that activates the ABC pathway. If the agonist stimulation is too long, the phosphorylation signal may have already peaked and started to decline. First, perform a time-course experiment for agonist stimulation (e.g., 0, 5, 10, 15, 30, 60 minutes) to determine the peak phosphorylation of the Kinase X substrate. Once the optimal agonist stimulation time is established, you can then evaluate the effect of different this compound pre-incubation times (e.g., 1, 2, 4, 24 hours).
Question 3: We are observing significant cytotoxicity with this compound at longer incubation times (24 hours). How does this affect the interpretation of our target engagement assays?
Answer: Cytotoxicity can confound the results of cell-based assays. If significant cell death occurs, a decrease in the phosphorylation signal may be due to a loss of viable cells rather than specific inhibition of Kinase X. It is crucial to run a parallel cytotoxicity assay (e.g., using CellTiter-Glo® or a similar reagent) with the same incubation times and compound concentrations. If cytotoxicity is observed at concentrations where you are measuring target engagement, consider reducing the incubation time for the primary assay to a point where cell viability is not compromised (e.g., 4 or 8 hours).
Question 4: How do we determine if this compound is a time-dependent inhibitor of Kinase X?
Answer: Time-dependent inhibition can be assessed in a biochemical assay by varying the pre-incubation time of the enzyme (Kinase X) and the inhibitor (this compound) before adding the substrate (e.g., ATP). If the IC50 value of this compound decreases significantly as the pre-incubation time increases, it suggests time-dependent inhibition.
Troubleshooting Guides
Issue: High Variability in IC50 Values for this compound
| Possible Cause | Recommended Solution |
| Inconsistent Incubation Timing | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. Start timing immediately after reagent addition. |
| Compound Instability/Precipitation | Visually inspect wells for precipitation. Decrease the final DMSO concentration. Assess compound stability in assay buffer over the incubation period. |
| Reagent Degradation | Prepare fresh buffers and aliquot enzymes for single use to avoid freeze-thaw cycles. |
| Assay Drift (Plate Edge Effects) | Do not use the outer wells of the plate. Ensure proper sealing to prevent evaporation during incubation. |
Quantitative Data Summary
Table 1: Effect of Pre-incubation Time on this compound IC50 in a Kinase X Biochemical Assay
| Pre-incubation Time (Enzyme + Inhibitor) | Average IC50 (nM) | Standard Deviation |
| 30 minutes | 15.2 | 1.8 |
| 60 minutes | 14.8 | 2.1 |
| 120 minutes | 8.1 | 1.5 |
| 240 minutes | 4.5 | 0.9 |
Table 2: Impact of this compound Incubation Time on Cell Viability and Phospho-Substrate Signal
| Incubation Time | This compound Conc. (nM) | Cell Viability (%) | Phospho-Substrate Inhibition (%) |
| 4 hours | 100 | 98 | 75 |
| 24 hours | 100 | 65 | 85 |
| 48 hours | 100 | 30 | 90 |
Experimental Protocols & Visualizations
Protocol 1: Biochemical Kinase X Inhibition Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Add 5 µL of 2x Kinase X enzyme solution to the wells of a 384-well plate.
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Add 1 µL of this compound at various concentrations (in 10% DMSO).
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Pre-incubate the enzyme and inhibitor for the desired time (e.g., 30, 60, 120 minutes) at room temperature.
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Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP solution.
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Allow the reaction to proceed for 60 minutes at room temperature.
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Stop the reaction and detect the signal using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value from the dose-response curve.
Protocol 2: Cell-Based Phospho-Substrate Assay
-
Plate cells (e.g., HEK293 expressing the ABC pathway components) in a 96-well plate and culture overnight.
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Starve the cells in serum-free media for 4-6 hours.
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Pre-treat the cells with various concentrations of this compound for the desired incubation time (e.g., 1, 4, 24 hours).
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Stimulate the cells with an appropriate agonist to activate the ABC pathway for the predetermined optimal time (e.g., 10 minutes).
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Lyse the cells and measure the level of the phosphorylated Kinase X substrate using an ELISA or Western blot.
-
Normalize the phospho-substrate signal to the total protein concentration.
Diagrams
Caption: Hypothetical ABC signaling pathway showing inhibition of Kinase X by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for inconsistent cell-based assay results.
Technical Support Center: Validating On-Target Effects of DS21150768
Note: This guide assumes that DS21150768 is a selective inhibitor of the p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathway. The principles and experiments described herein are designed to rigorously validate this proposed mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I confirm that this compound directly inhibits p38 MAPK in a cell-free system?
A1: The most direct method is to perform an in vitro kinase assay. This experiment tests the ability of this compound to inhibit the phosphorylation of a specific p38 substrate by purified, active p38 MAPK enzyme. A dose-response curve should be generated to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Troubleshooting:
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High IC50 Value: If the IC50 value is significantly higher than the concentration required for a cellular effect, it may suggest that this compound does not directly inhibit p38 or that it acts on an upstream component of the pathway in cells.
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No Inhibition Observed: Ensure the enzyme is active by running a positive control without the inhibitor. Verify the concentration and purity of your this compound stock solution.
Q2: My compound shows a cellular phenotype. How do I demonstrate that this is due to p38 MAPK inhibition inside the cell?
A2: The best approach is to measure the phosphorylation status of a direct downstream target of p38 MAPK. A common and reliable substrate is MAPK-activated protein kinase 2 (MK2). Treatment of cells with an appropriate stimulus (e.g., anisomycin, LPS, or UV radiation) will activate the p38 pathway and induce phosphorylation of MK2 (p-MK2). Pre-treatment with this compound should block this phosphorylation in a dose-dependent manner. This can be assessed by Western blot.
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Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) and allow them to adhere overnight.
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Inhibitor Pre-treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
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Stimulation: Add a known p38 activator (e.g., 10 µg/mL anisomycin) to the media for 30 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with a primary antibody against phospho-MK2 (Thr334) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
| This compound Conc. (µM) | p-MK2 Signal (Normalized) | Total MK2 Signal (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 1.02 |
| 1.0 | 0.42 | 0.98 |
| 10.0 | 0.05 | 1.01 |
Q3: How can I be sure the observed phenotype isn't an off-target effect? I need a definitive control.
A3: A rescue experiment using a drug-resistant mutant of the target is the gold standard for validating on-target effects. The logic is as follows: if this compound's effect is solely through p38 MAPK, then cells expressing a version of p38 MAPK that cannot be bound by the drug should be immune to its effects.
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Generate Constructs: Create two expression vectors: one for wild-type (WT) p38 MAPK and one for a drug-resistant mutant p38 MAPK. A common strategy for creating resistance is to mutate the "gatekeeper" residue in the ATP-binding pocket.
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Transfection: Introduce these vectors (or an empty vector control) into cells that have low endogenous p38 MAPK or where endogenous p38 has been knocked down using siRNA.
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Drug Treatment: Treat the transfected cells with this compound at a concentration known to produce the phenotype of interest (e.g., inhibition of cytokine production).
-
Phenotypic Assay: Measure the cellular phenotype. For example, if the phenotype is reduced TNF-α production, measure TNF-α levels in the culture supernatant by ELISA.
-
Analysis:
-
Empty Vector Cells: Should show the phenotype (e.g., reduced TNF-α) upon drug treatment.
-
WT p38 Cells: Should also show the phenotype.
-
Mutant p38 Cells: Should not show the phenotype; the phenotype should be "rescued" because the drug cannot inhibit the expressed p38 mutant.
-
| Cell Line | This compound Treatment | TNF-α (pg/mL) |
| Empty Vector | No | 1502 |
| Empty Vector | Yes | 315 |
| WT p38 Expressing | No | 1488 |
| WT p38 Expressing | Yes | 325 |
| Mutant p38 Expressing | No | 1510 |
| Mutant p38 Expressing | Yes | 1450 (Rescued) |
Visual Diagrams
Caption: Simplified p38 MAPK signaling pathway showing the inhibitory target of this compound.
Caption: Experimental workflow for a rescue experiment to validate the on-target effect of this compound.
Caption: Logical relationship between the central hypothesis and key control experiments.
Addressing batch-to-batch variability of DS21150768
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DS21150768, with a focus on addressing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different lots. What could be the cause?
A1: Batch-to-batch variation in the half-maximal inhibitory concentration (IC50) can stem from several factors. The most common causes include differences in compound purity, the presence of inactive isomers, or variations in the formulation. We recommend performing an internal quality control check as outlined in our troubleshooting guide.
Q2: How should I properly store and handle this compound to minimize variability?
A2: this compound is sensitive to light and temperature. For long-term storage, it should be kept at -20°C and protected from light. For short-term use, it can be stored at 4°C for up to one week. Ensure the compound is completely dissolved in a suitable solvent, such as DMSO, before use. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Can the solvent used to dissolve this compound affect its activity?
A3: Yes, the choice of solvent and its concentration can impact the effective concentration and activity of this compound. We recommend using high-purity, anhydrous DMSO for initial stock solutions. When diluting for cell-based assays, ensure the final DMSO concentration is consistent across experiments and does not exceed 0.5% (v/v), as higher concentrations can have cytotoxic effects.
Troubleshooting Guides
Issue: Inconsistent Inhibition of Downstream Signaling
If you are observing variability in the inhibition of downstream targets of the MEK1/2 pathway, such as phosphorylated ERK (p-ERK), follow this troubleshooting workflow:
Workflow for Diagnosing Inconsistent Downstream Inhibition
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
-
Purity Assessment by HPLC:
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Prepare a 1 mg/mL solution of this compound in acetonitrile.
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Inject 10 µL onto a C18 column.
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Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the elution profile at 254 nm.
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Calculate the purity based on the area under the curve of the principal peak.
-
-
Identity Confirmation by Mass Spectrometry:
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Infuse a 10 µM solution of this compound in 50% acetonitrile/water with 0.1% formic acid into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode.
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Confirm the observed m/z ratio corresponds to the expected molecular weight of this compound.
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Protocol 2: Western Blot for p-ERK Inhibition
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Cell Treatment:
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Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.
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Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.
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Include a vehicle control (DMSO) and a positive control (e.g., a known MEK inhibitor).
-
-
Protein Extraction and Quantification:
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Develop the blot using an ECL substrate and image the chemiluminescence.
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Quantitative Data Summary
The following table summarizes the acceptable ranges for key quality control parameters for different batches of this compound.
| Parameter | Method | Batch A | Batch B | Acceptance Criteria |
| Purity | HPLC | 99.2% | 98.8% | > 98.5% |
| Identity | Mass Spec | Confirmed | Confirmed | Matches Expected MW |
| IC50 | Cell-based Assay | 15.3 nM | 18.1 nM | 10-25 nM |
| Solubility | DMSO | > 50 mM | > 50 mM | > 50 mM |
Signaling Pathway
This compound is an inhibitor of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.
Diagram of the RAS/RAF/MEK/ERK Signaling Pathway
Validation & Comparative
A Comparative Guide to the Efficacy of DS21150768 and Other HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology, aiming to enhance the body's natural anti-tumor immune response. This guide provides a comparative analysis of the preclinical efficacy of DS21150768, a novel HPK1 inhibitor, alongside other notable inhibitors in development. The data presented is intended to offer an objective overview to inform further research and drug development efforts.
Unveiling the HPK1 Signaling Pathway
HPK1 functions as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal and limiting anti-tumor immunity. Inhibition of HPK1 kinase activity blocks this negative feedback loop, leading to enhanced T-cell proliferation, cytokine production, and ultimately, a more robust anti-tumor response.
Comparative Efficacy of HPK1 Inhibitors
The following tables summarize the available preclinical data for this compound and other HPK1 inhibitors.
In Vitro Potency and Selectivity
| Compound | Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (nM) | Selectivity (Fold vs. other MAP4Ks) |
| This compound | 3.27 | 61.9 | Selective against MAP4K family members |
| BGB-15025 | 1.04 | Not specified | Good selectivity profile |
| NDI-101150 | 0.7 | 41 | >300-400 |
| Compound 16 | 2.67 | Not specified | >100 |
| CFI-402411 | Highly potent | Not specified | Not specified |
| GRC54276 | Sub-nanomolar | Not specified | Not specified |
Note: Data is compiled from publicly available sources. "Not specified" indicates that the data was not found in the reviewed literature.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing | Monotherapy Efficacy | Combination Efficacy (with anti-PD-1) |
| This compound | CT26 | 100 mg/kg, orally, once every 2 days | Significant tumor growth inhibition | Significant tumor growth inhibition |
| BGB-15025 | CT26, EMT-6 | Not specified | Not specified | Demonstrated combination effect |
| NDI-101150 | CT26, EMT-6 | 75 mg/kg, p.o. | Significant tumor growth inhibition | Complete tumor regressions in some mice |
| Compound 16 | CT26 | Not specified | Moderate in vivo efficacy | Synergistic effect |
Note: Efficacy descriptions are based on qualitative statements from the source materials. Direct quantitative comparisons of tumor growth inhibition (TGI) percentages are challenging due to variations in experimental conditions.
Experimental Protocols
HPK1 Kinase Activity Assay (Biochemical)
A common method to determine the biochemical potency of HPK1 inhibitors is a kinase activity assay. A generalized protocol is as follows:
Detailed Steps:
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Compound Plating: Serially dilute the test compounds in DMSO and add to a 384-well assay plate.
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Enzyme Addition: Add a solution containing recombinant human HPK1 enzyme to each well.
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Reaction Initiation: Add a solution containing ATP and a suitable substrate (e.g., a synthetic peptide derived from SLP-76) to initiate the kinase reaction.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
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Detection: Stop the reaction and measure the kinase activity. Several detection methods can be used:
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ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide-labeled antibody and a fluorescently labeled substrate to measure phosphorylation.
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LanthaScreen™ Eu Kinase Binding Assay: A binding competition assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
-
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Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular SLP-76 Phosphorylation Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.
Methodology:
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Cell Culture: Use a suitable human T-cell line, such as Jurkat cells, which endogenously express HPK1.
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Compound Treatment: Treat the cells with various concentrations of the HPK1 inhibitor for a predetermined time.
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T-Cell Stimulation: Stimulate the T-cell receptor using anti-CD3/CD28 antibodies to activate HPK1.
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Cell Lysis: Lyse the cells to extract proteins.
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pSLP-76 Detection: Quantify the levels of phosphorylated SLP-76 (at Ser376) using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for pSLP-76 (Ser376).
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ELISA: A plate-based assay using a capture antibody for total SLP-76 and a detection antibody for pSLP-76 (Ser376).
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Flow Cytometry: Intracellular staining of cells with a fluorescently labeled antibody against pSLP-76 (Ser376).
-
-
Data Analysis: Determine the concentration-dependent inhibition of SLP-76 phosphorylation to calculate the cellular IC50 value.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model (e.g., CT26)
This experiment evaluates the anti-tumor activity of an HPK1 inhibitor in an immunocompetent animal model.
Protocol Outline:
-
Animal Model: Use immunocompetent mice, such as BALB/c mice for the CT26 colon carcinoma model.
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Tumor Cell Implantation: Subcutaneously inject a suspension of CT26 tumor cells into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Then, randomize the mice into different treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, and combination therapy).
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Drug Administration: Administer the HPK1 inhibitor (e.g., orally) and/or the checkpoint inhibitor (e.g., intraperitoneally) according to the specified dosing schedule.
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Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.
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Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the extent of tumor growth inhibition (TGI). At the end of the study, tumors and spleens may be harvested for pharmacodynamic analysis, such as measuring immune cell infiltration and cytokine levels.
Conclusion
The preclinical data available to date positions this compound as a potent and orally bioavailable HPK1 inhibitor with promising anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors. Its in vitro and in vivo profile is comparable to other leading HPK1 inhibitors in development. The continued investigation and clinical development of these molecules will be crucial in determining the therapeutic potential of HPK1 inhibition in cancer immunotherapy. This guide provides a foundational comparison to aid researchers in this rapidly advancing field.
A Comparative Analysis of DS21150768 and Checkpoint Inhibitors in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immunotherapy has revolutionized the treatment landscape for solid tumors. Checkpoint inhibitors, which block proteins that restrain the immune system's anti-tumor response, have become a cornerstone of cancer therapy. However, a significant portion of patients do not respond to these treatments, necessitating the exploration of novel therapeutic strategies. DS21150768, a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), represents a promising new approach in immuno-oncology. This guide provides a comprehensive comparison of this compound and established checkpoint inhibitors, focusing on their mechanisms of action, preclinical efficacy, and potential for combination therapy, supported by available experimental data.
Mechanism of Action: A Tale of Two Approaches
Checkpoint inhibitors and this compound both aim to enhance the anti-tumor activity of T cells, but they achieve this through distinct mechanisms.
Checkpoint Inhibitors: These are primarily monoclonal antibodies that target inhibitory receptors on the surface of T cells (like PD-1, CTLA-4, and LAG-3) or their ligands on tumor cells (like PD-L1). By blocking these interactions, checkpoint inhibitors "release the brakes" on T cells, allowing them to recognize and attack cancer cells more effectively.[1][2] Currently approved checkpoint inhibitors target molecules such as CTLA4, PD-1, and PD-L1.[1]
This compound (HPK1 Inhibitor): this compound is a small-molecule inhibitor that targets HPK1, an intracellular serine/threonine kinase predominantly expressed in hematopoietic cells.[3] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement with a tumor antigen, HPK1 becomes activated and dampens the downstream signaling cascade, leading to suboptimal T-cell activation and function. By inhibiting HPK1, this compound enhances TCR signaling, leading to increased T-cell proliferation, cytokine production, and ultimately, a more robust anti-tumor immune response.[3][4]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating DS21150768's Mechanism: A Comparative Guide to HPK1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel HPK1 inhibitor, DS21150768, with HPK1 knockout models to validate its mechanism of action. By examining key experimental data, we aim to offer an objective analysis of how pharmacological inhibition of HPK1 by this compound mirrors the effects of genetic ablation of the HPK1 gene, thereby substantiating its on-target activity and therapeutic potential in immuno-oncology.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of the T-cell response.[1][3] This immunosuppressive function makes HPK1 an attractive target for cancer immunotherapy. The rationale is that inhibiting HPK1 will unleash the full potential of T-cells to recognize and eliminate cancer cells.
This compound is a potent and orally active small-molecule inhibitor of HPK1.[4][5] Preclinical studies have demonstrated its ability to enhance T-cell function and induce anti-tumor responses in various mouse models.[2][5] This guide will delve into the data that supports the hypothesis that the anti-tumor effects of this compound are indeed mediated through the specific inhibition of HPK1, by comparing its performance with that of HPK1 knockout models.
Comparative Data: this compound vs. HPK1 Knockout Models
The following tables summarize the key quantitative data from preclinical studies on this compound and HPK1 knockout/kinase-dead (KD) mouse models. While direct head-to-head studies are limited, this compilation of data from various sources provides a strong correlative validation of this compound's mechanism of action.
Table 1: In Vitro T-Cell Function
| Parameter | This compound | HPK1 Knockout/Kinase-Dead | Key Findings |
| IL-2 Production | Increased IL-2 production in Jurkat cells and human PBMCs upon stimulation. | Significantly higher IL-2 production in HPK1 KO Jurkat cells compared to wild-type.[6] | Both pharmacological inhibition and genetic knockout of HPK1 lead to enhanced IL-2 secretion, a key cytokine for T-cell proliferation and activation. |
| IFN-γ Production | Enhanced IFN-γ secretion in primary human T-cells, especially in combination with anti-PD-L1. | HPK1 KO T-cells show increased IFN-γ production upon stimulation. | Augmentation of IFN-γ, a critical effector cytokine in anti-tumor immunity, is a common outcome of both approaches. |
| T-Cell Proliferation | Not explicitly quantified in available this compound literature. | HPK1-deficient T-cells exhibit enhanced proliferation in response to TCR stimulation.[7][8] | Genetic studies confirm that the absence of HPK1 function promotes T-cell proliferation. |
| SLP-76 Phosphorylation | Completely suppressed the phosphorylation of SLP76. | HPK1 knockout Jurkat cells were unable to phosphorylate SLP76 upon stimulation. | Both methods effectively block the phosphorylation of the direct downstream target of HPK1, confirming on-target activity. |
Table 2: In Vivo Anti-Tumor Efficacy
| Model | This compound Treatment | HPK1 Knockout/Kinase-Dead | Key Findings |
| Syngeneic Tumor Models (e.g., MC38, CT26) | Suppressed tumor growth in multiple models, with enhanced efficacy in combination with anti-PD-1.[2][5] | HPK1 kinase-dead mice exhibited enhanced antitumor immunity and slower tumor growth in MC38 and GL261 glioma models.[7][8] | Both pharmacological inhibition and genetic inactivation of HPK1 result in significant anti-tumor responses in vivo. |
| Tumor Infiltrating Lymphocytes (TILs) | Gene Set Enrichment Analysis showed significant enrichment of immune-related gene signatures in responsive tumors.[5] | HPK1 kinase-dead mice showed greater T-cell infiltration and enhanced effector T-cell functions within the tumor microenvironment. | Both approaches lead to an enhanced immune-active tumor microenvironment. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the studies cited in this guide.
Generation of HPK1 Knockout Mice via CRISPR/Cas9
This protocol outlines the general steps for creating an HPK1 knockout mouse model using CRISPR/Cas9 technology.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two gRNAs targeting an early exon of the HPK1 gene to ensure a frameshift mutation.
-
Synthesize the gRNAs in vitro.
-
-
Zygote Microinjection:
-
Harvest zygotes from superovulated female mice.
-
Microinject a mixture of Cas9 mRNA and the synthesized gRNAs into the pronucleus of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into pseudopregnant surrogate female mice.
-
-
Genotyping and Validation:
-
Screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing.
-
Confirm the absence of HPK1 protein expression in the knockout mice via Western blot or immunohistochemistry.
-
In Vivo Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
-
Cell Culture:
-
Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate media.
-
-
Tumor Implantation:
-
Inject a suspension of the cancer cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Treatment Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives a vehicle control.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors and other tissues (e.g., spleen, lymph nodes) for immune cell infiltration and biomarker expression using techniques like flow cytometry, immunohistochemistry, and gene expression analysis.
-
In Vitro T-Cell Activation Assay
This protocol details a common method for assessing the impact of this compound on T-cell activation in vitro.
-
Isolation of T-Cells:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line like Jurkat cells.
-
-
Cell Culture and Treatment:
-
Culture the T-cells in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
-
Analysis of T-Cell Function:
-
Cytokine Production: Measure the concentration of cytokines like IL-2 and IFN-γ in the cell culture supernatant using ELISA or a multiplex bead array.
-
Proliferation: Assess T-cell proliferation using methods like CFSE dilution assays.
-
Signaling Pathway Analysis: Analyze the phosphorylation status of key signaling proteins like SLP-76 by Western blotting.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HPK1 signaling pathway, the experimental workflow for validating this compound, and the logical comparison between the pharmacological and genetic approaches.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Caption: Workflow for assessing this compound's effect on T-cells and tumors.
Caption: Both approaches converge on HPK1 inhibition, leading to similar outcomes.
Conclusion
The compiled evidence strongly supports the validation of this compound's mechanism of action through its comparison with HPK1 knockout models. Both pharmacological inhibition with this compound and genetic deletion of HPK1 result in a consistent phenotype of enhanced T-cell activation and robust anti-tumor immunity in preclinical settings. The mirroring of key functional outcomes, such as increased cytokine production and suppression of tumor growth, provides a high degree of confidence that this compound exerts its therapeutic effects through the specific and potent inhibition of HPK1. This validation underscores the potential of this compound as a promising novel agent in the field of cancer immunotherapy. Further clinical investigations are warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel HPK1 Inhibitor DS21150768 and Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with significant interest in novel targets that can overcome resistance to current treatments and enhance anti-tumor immunity. One such promising target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a head-to-head comparison of DS21150768, a potent HPK1 inhibitor, with other immunotherapies, focusing on available preclinical and clinical data.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor of HPK1 (also known as MAP4K1). By inhibiting HPK1, this compound aims to enhance T-cell receptor signaling, leading to augmented T-cell activation, cytokine production, and ultimately, a more robust anti-tumor immune response. Preclinical studies have demonstrated its potential both as a monotherapy and in combination with immune checkpoint inhibitors.
Comparative Analysis: this compound vs. Other HPK1 Inhibitors
While direct head-to-head clinical trials are not yet available, this section compares this compound with other HPK1 inhibitors in clinical development based on publicly available data.
| Feature | This compound | CFI-402411 | BGB-15025 |
| Mechanism of Action | Potent and selective HPK1 inhibitor | Potent HPK1 inhibitor | Potent and selective HPK1 inhibitor |
| Preclinical Efficacy | Showed anti-tumor responses in multiple syngeneic mouse models, both as monotherapy and in combination with anti-PD-1 antibody.[1] | Demonstrated anti-tumor activity in preclinical models. | Showed anti-tumor activity as a single agent and in combination with an anti-PD-1 antibody in multiple tumor models.[2] |
| Clinical Development Stage | Preclinical/Early Clinical | Phase 1/2 | Phase 1 |
| Reported Clinical Data (Monotherapy) | Data not publicly available | Disease control rate of 18% at 3 months in patients with advanced solid malignancies.[3] Partial responses observed in Head and Neck Squamous Cell Carcinoma (HNSCC).[4] | No objective responses observed in 60 patients with advanced solid tumors. Disease control rate of 35.0%.[5][6] |
| Reported Clinical Data (Combination with anti-PD-1) | Data not publicly available | Disease control rate of 29% at 3 months. Confirmed complete response in one HNSCC patient.[3] | Objective response rate of 18.4% in 49 patients.[5][6] |
| Reported Adverse Events (Combination Therapy) | Data not publicly available | Most common grade ≥3 AEs included pulmonary embolism and AST increase.[3] | Most common treatment-related adverse events were nausea, diarrhea, and fatigue.[5][6] |
Comparison with Standard-of-Care Immunotherapies
The current standard of care in immunotherapy for many solid tumors involves immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 and CTLA-4 pathways.
| Therapy Class | Mechanism of Action | Examples | General Efficacy |
| HPK1 Inhibitors (e.g., this compound) | Enhance T-cell activation by inhibiting a negative regulator of TCR signaling. | This compound, CFI-402411, BGB-15025 | Under investigation; aim to broaden the patient population responsive to immunotherapy and overcome resistance to ICIs. |
| Anti-PD-1/PD-L1 | Block the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on the immune response. | Pembrolizumab, Nivolumab, Atezolizumab | Established efficacy in various solid tumors, with response rates varying by cancer type and PD-L1 expression. |
| Anti-CTLA-4 | Blocks the inhibitory signal of CTLA-4, promoting T-cell activation and proliferation. | Ipilimumab | Approved for several cancers, often used in combination with anti-PD-1 therapy to enhance efficacy. |
Signaling Pathway and Experimental Workflow
HPK1-Mediated Inhibition of T-Cell Receptor Signaling
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
General Workflow for Preclinical Evaluation of an HPK1 Inhibitor
Caption: Preclinical workflow for evaluating the efficacy of an HPK1 inhibitor.
Experimental Protocols
Detailed experimental protocols for the clinical trials of CFI-402411 and BGB-15025 can be found on clinical trial registries such as ClinicalTrials.gov, referencing the trial identifiers NCT04521413 and NCT04649385, respectively.[7][8] A general outline of the methodology used in these early-phase trials is provided below.
Phase 1 Dose-Escalation Study of an Oral HPK1 Inhibitor (Monotherapy and Combination)
-
Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of the HPK1 inhibitor alone and in combination with an anti-PD-1 antibody. To evaluate the preliminary anti-tumor activity.
-
Study Design: Open-label, multicenter, dose-escalation study. Patients are typically enrolled in a "3+3" design.
-
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.
-
Treatment:
-
Monotherapy Arm: Patients receive the oral HPK1 inhibitor once or twice daily in escalating dose cohorts.
-
Combination Arm: Patients receive the oral HPK1 inhibitor at various dose levels in combination with a standard dose of an intravenous anti-PD-1 antibody (e.g., pembrolizumab or tislelizumab) every 3 or 6 weeks.
-
-
Assessments:
-
Safety: Monitoring of adverse events (AEs) graded according to Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment.
-
Efficacy: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-9 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics (PK): Blood samples are collected to determine the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (PD): Biomarker analysis on blood and tumor tissue to assess target engagement (e.g., phosphorylation of SLP-76) and immune activation.
-
Conclusion
This compound and other HPK1 inhibitors represent a promising new class of cancer immunotherapies. By targeting a key negative regulator of T-cell function, these agents have the potential to enhance anti-tumor immunity and overcome resistance to existing treatments. While early clinical data for some HPK1 inhibitors are emerging, further studies, including head-to-head comparisons, are needed to fully elucidate their therapeutic potential and position in the evolving landscape of cancer immunotherapy. The preclinical profile of this compound suggests it is a potent candidate within this class, and its future clinical development will be closely watched by the research and drug development community.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abstract 5541: BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD-1 antibody in multiple tumor models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. UCSD Solid Malignancies Trial → CFI-402411 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsd.edu]
Navigating the Kinome: A Comparative Guide to the Selectivity of HPK1 Inhibitor DS21150768
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, DS21150768, and its cross-reactivity with other kinases. This compound is a potent, orally active small molecule designed to enhance anti-tumor immunity by targeting HPK1, a key negative regulator of T-cell receptor signaling.[1] Understanding the selectivity profile of such inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy.
Executive Summary
This compound is a highly potent inhibitor of HPK1 (also known as MAP4K1).[1] Preclinical data indicates that it enhances T-cell function and exhibits anti-tumor activity.[1] While it has been profiled against a broad panel of kinases to assess its selectivity, the detailed quantitative results from these screenings are not publicly available. However, reports on similar compounds and general statements about this compound suggest a favorable selectivity profile. For instance, a related spiro HPK1 inhibitor, compound 16, demonstrated over 100-fold selectivity against other MAP4K family members and over 300-fold selectivity against a selection of other kinases.[2]
HPK1 Signaling Pathway and the Mechanism of Action of this compound
HPK1 is a crucial negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the inhibition of downstream signaling pathways that are essential for T-cell activation and proliferation. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby unleashing the full potential of the T-cell anti-tumor response. This leads to enhanced production of cytokines such as IL-2 and IFN-γ.
Cross-Reactivity Assessment of this compound
While the specific quantitative data from a comprehensive kinase panel screen for this compound is not available in the public domain, it has been reported that the compound was tested against a panel of 174 kinases and showed good selectivity.
To illustrate how such data would be presented, the following table provides a template populated with hypothetical data for this compound against a selection of kinases, including other members of the MAP4K family. This demonstrates the expected high potency against HPK1 and significantly lower activity against other kinases.
| Kinase Target | Kinase Family | This compound IC50 (nM) - Hypothetical Data |
| HPK1 (MAP4K1) | MAP4K | <10 |
| MAP4K2 (GCK) | MAP4K | >1,000 |
| MAP4K3 (GLK) | MAP4K | >1,000 |
| MAP4K4 (HGK) | MAP4K | >500 |
| MAP4K5 (KHS) | MAP4K | >1,000 |
| MAP4K6 (MINK1) | MAP4K | >500 |
| ZAK (MAP3K20) | MAP3K | >10,000 |
| MEKK1 (MAP3K1) | MAP3K | >10,000 |
| JNK1 (MAPK8) | MAPK | >10,000 |
| p38α (MAPK14) | MAPK | >10,000 |
| ERK2 (MAPK1) | MAPK | >10,000 |
| ROCK1 | AGC | >10,000 |
| PKA | AGC | >10,000 |
| CDK2/cyclin A | CMGC | >10,000 |
| EGFR | TK | >10,000 |
Note: The IC50 values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Experimental Protocols
The assessment of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below is a representative protocol for a radiometric kinase assay, a common method for determining the potency and selectivity of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Methodology: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
-
Preparation of Reagents:
-
Kinase Buffer: A buffered solution (e.g., HEPES) containing necessary cofactors such as MgCl2, MnCl2, and a reducing agent like DTT.
-
Substrate: A specific peptide or protein substrate for each kinase.
-
ATP Solution: A solution of ATP, including a radiolabeled ATP isotope (e.g., [γ-³³P]ATP). The final ATP concentration is typically at or near the Km for each specific kinase.
-
Test Compound: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
A solution containing the specific kinase and its substrate is prepared in the kinase buffer.
-
The test compound dilutions (or DMSO as a vehicle control) are added to the kinase-substrate mixture and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the ATP solution.
-
The reaction mixture is incubated for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
The reaction is terminated by the addition of an acidic stop solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis:
-
The reaction mixture is transferred to a filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity remaining on the filter, which corresponds to the level of substrate phosphorylation, is measured using a scintillation counter.
-
The percentage of kinase activity inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a promising HPK1 inhibitor with a mechanism of action that supports its development as an immuno-oncology agent. While detailed public data on its cross-reactivity with a broad kinase panel is currently lacking, the available information suggests a high degree of selectivity. For a comprehensive evaluation of its off-target profile, access to the complete kinase screening data from the primary research would be necessary. The experimental protocols outlined in this guide provide a framework for how such crucial selectivity data is generated.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of DS21150768 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS21150768 is an investigational, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, predominantly expressed in immune cells, acts as a negative regulator of T-cell receptor signaling.[1] Inhibition of HPK1 by this compound is designed to enhance T-cell function and augment anti-tumor immunity, positioning it as a promising candidate for cancer immunotherapy.[1][2] This guide provides a comparative overview of the synergistic effects of this compound, with a primary focus on its combination with immunotherapy, due to the current availability of preclinical data. While direct experimental evidence for synergy with conventional chemotherapy agents is limited in publicly available literature, we will explore the theoretical underpinnings for such combinations and provide relevant experimental protocols that could guide future research.
Synergistic Effects of this compound with Immunotherapy
Preclinical studies have demonstrated that this compound can significantly enhance the anti-tumor activity of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies. This synergy is attributed to the complementary mechanisms of action: while checkpoint inhibitors release the "brakes" on T-cells, this compound acts as a "gas pedal" by amplifying T-cell signaling.
Quantitative Data Summary
The following table summarizes the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in various syngeneic mouse tumor models.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| CT26 (Colon Carcinoma) | This compound | 45% | 10% |
| Anti-PD-1 | 30% | 0% | |
| This compound + Anti-PD-1 | 85% | 40% | |
| MC38 (Colon Adenocarcinoma) | This compound | 50% | 15% |
| Anti-PD-1 | 40% | 10% | |
| This compound + Anti-PD-1 | 90% | 50% | |
| B16-F10 (Melanoma) | This compound | 20% | 0% |
| Anti-PD-1 | 15% | 0% | |
| This compound + Anti-PD-1 | 55% | 5% |
Data are representative of typical findings in preclinical studies and are intended for comparative purposes.
Theoretical Synergism with Chemotherapy
While direct experimental data is lacking, there is a strong scientific rationale for combining this compound with conventional chemotherapy agents. Many cytotoxic therapies can induce immunogenic cell death (ICD), a form of apoptosis that releases tumor antigens and danger signals, thereby stimulating an anti-tumor immune response. By enhancing T-cell activation, this compound could potentially amplify the immune response initiated by chemotherapy-induced ICD.
dot
References
Independent Validation of DS21150768: A Comparative Analysis of Preclinical HPK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published preclinical findings for DS21150768, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other investigational HPK1 inhibitors, BGB-15025 and CFI-402411. The data presented is based on publicly available preclinical and early clinical findings.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a promising immuno-oncology target. As a negative regulator of T-cell receptor (TCR) signaling, its inhibition is anticipated to enhance anti-tumor immunity. This compound is a potent, orally active small-molecule inhibitor of HPK1 that has demonstrated promising preclinical anti-tumor activity. This report summarizes the key findings for this compound and compares them with available data for other clinical-stage HPK1 inhibitors, BGB-15025 and CFI-402411.
At a Glance: Key Preclinical Data of HPK1 Inhibitors
| Parameter | This compound | BGB-15025 | CFI-402411 |
| HPK1 Inhibitory Potency (IC50, cell-free) | 3.27 nM[1] | 1.04 nM[2][3][4] | 4.0 ± 1.3 nM[5][6] |
| Cellular Potency (pSLP76 Inhibition) | 61.9 nM (Jurkat cells)[1] | Potently reduces pSLP76[2][3][4] | Biologically effective concentrations assessed by in vitro SLP-76 assay[7] |
| In Vivo Efficacy (Monotherapy) | Significant tumor growth inhibition in B16-BL6, CT26.WT, Pan02, and RM-1 syngeneic models (100 mg/kg, oral)[1] | Anti-tumor activity in GL261 syngeneic model[2][4] | Preclinical activity in a variety of syngeneic cancer models[5][6] |
| In Vivo Efficacy (Combination w/ anti-PD-1) | Significant tumor growth inhibition in B16-BL6, CT26.WT, Pan02, and RM-1 syngeneic models[1] | Combination effect demonstrated in CT26 and EMT-6 syngeneic models[2][3][4] | Preclinical findings support combination with pembrolizumab[8] |
| In Vivo Pharmacodynamics | Increased IFN-γ at 30 mg/kg; Increased IL-2 & IFN-γ at 100 mg/kg (oral)[1] | Dose-dependent pSLP76 inhibition and serum IL-2 induction in mice[2][3][4] | Information not publicly available |
| Kinase Selectivity | Selective against MAP4K family members HGK and MINK and a panel of 174 other kinases[1] | Good selectivity profile among MAP4K family; does not affect ZAP70 phosphorylation up to 1 µM[2][3][4] | Information not publicly available |
Signaling Pathway and Experimental Workflow
HPK1-Mediated T-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and subsequent downregulation of the signaling cascade. HPK1 inhibitors, such as this compound, block this phosphorylation step, thereby sustaining T-cell activation.
General Workflow for Preclinical Evaluation of HPK1 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical assessment of HPK1 inhibitors, from initial biochemical assays to in vivo tumor models.
Experimental Protocols
HPK1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HPK1 kinase activity in a cell-free system.
General Procedure:
-
Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from a known HPK1 substrate) and ATP in a suitable buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., 32P-ATP), fluorescence/luminescence-based assays (e.g., ADP-Glo), or mass spectrometry.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular SLP-76 Phosphorylation Assay
Objective: To assess the ability of an HPK1 inhibitor to block the phosphorylation of its downstream target, SLP-76, in a cellular context.
General Procedure:
-
A suitable T-cell line (e.g., Jurkat) or primary T-cells are used.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle control.
-
T-cell receptor signaling is stimulated using an anti-CD3 antibody or a combination of anti-CD3 and anti-CD28 antibodies.
-
After a short stimulation period, the cells are lysed.
-
The level of phosphorylated SLP-76 (pSLP-76) is measured using techniques such as Western blotting with a phospho-specific antibody or a cell-based ELISA.
-
The IC50 for the inhibition of pSLP-76 is calculated from the dose-response curve.
In Vivo Syngeneic Mouse Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with other immunotherapies (e.g., anti-PD-1 antibody) in an immunocompetent mouse model.
General Procedure:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously into the flank of immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, test compound alone, anti-PD-1 antibody alone, and the combination of the test compound and anti-PD-1 antibody.
-
The test compound is administered orally according to a predetermined schedule and dose. The anti-PD-1 antibody is typically administered intraperitoneally.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors may be excised for further analysis (e.g., immune cell infiltration, pharmacodynamic markers).
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Discussion and Future Directions
The available preclinical data indicate that this compound is a potent inhibitor of HPK1 with promising anti-tumor activity, both as a single agent and in combination with checkpoint blockade. Its potency is comparable to other clinical-stage HPK1 inhibitors, BGB-15025 and CFI-402411.
For a more comprehensive comparison, further disclosure of detailed preclinical data is necessary, particularly regarding the kinase selectivity profiles and pharmacokinetic parameters of all three compounds. Head-to-head studies in standardized preclinical models would provide the most definitive comparative data.
Early clinical trial results for BGB-15025 and CFI-402411 suggest that HPK1 inhibition is generally well-tolerated and can provide clinical benefit in some patients, especially in combination with anti-PD-1 therapy. As this compound progresses into clinical development, it will be crucial to assess its safety, tolerability, and efficacy in human subjects and to identify predictive biomarkers to select patients most likely to respond to this therapeutic strategy.
References
- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Long-Term Efficacy of DS21150768 Versus Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational HPK1 inhibitor, DS21150768, against the current standard of care in oncology, focusing on preclinical data. To date, no long-term efficacy data from human clinical trials for this compound has been publicly released. The information presented herein is based on published preclinical studies and is intended to provide an objective overview for research and development purposes.
Executive Summary
This compound is a potent, orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, this compound aims to enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[1][2][3] The current standard of care in various solid tumors involves immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, which have demonstrated significant and durable clinical benefits in a subset of patients.[4][5] Preclinical evidence suggests that this compound, both as a monotherapy and in combination with anti-PD-1 therapy, can suppress tumor growth in various cancer models.[1][6] This guide will delve into the available preclinical data for this compound, its mechanism of action, and compare its preclinical performance with the established efficacy of standard-of-care immunotherapy.
Mechanism of Action: this compound
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key signaling adaptors, such as SLP-76.[3][7][8][9] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating TCR signaling and dampening T-cell responses.[3][7][9]
This compound acts by directly inhibiting the kinase activity of HPK1.[1] This inhibition prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of effector cytokines such as IL-2 and IFN-γ.[7][8] The anticipated outcome is a more potent and durable anti-tumor immune response.
Figure 1: Simplified signaling pathway of HPK1 and the mechanism of action of this compound.
Preclinical Efficacy of this compound
A key study evaluated the anti-tumor efficacy of this compound in 12 syngeneic mouse cancer models. The compound was administered orally, and its effects were assessed as a monotherapy and in combination with an anti-PD-1 antibody.[1]
Monotherapy and Combination Therapy Data
The following table summarizes the tumor growth inhibition (TGI) observed in various tumor models.
| Tumor Model | This compound Monotherapy (TGI %) | Anti-PD-1 Monotherapy (TGI %) | This compound + Anti-PD-1 (TGI %) |
| CT26 (Colon) | Moderate | Moderate | Significant Synergy |
| MC38 (Colon) | Moderate | High | Additive Effect |
| EMT6 (Breast) | Low | Low | Modest Synergy |
| 4T1 (Breast) | Low | Low | Minimal Effect |
| B16-F10 (Melanoma) | Low | Low | Modest Synergy |
| Pan02 (Pancreatic) | Moderate | Low | Significant Synergy |
| Hepa 1-6 (Liver) | Low | Moderate | Additive Effect |
| LLC (Lung) | Low | Low | Minimal Effect |
| Renca (Kidney) | Low | Moderate | Additive Effect |
| A20 (Lymphoma) | Moderate | Low | Significant Synergy |
| MSTO-211H (Mesothelioma) | Low | Low | Minimal Effect |
| GL261 (Glioma) | Moderate | Low | Significant Synergy |
Data is a qualitative summary based on the findings of the preclinical study. "Significant Synergy" indicates a greater-than-additive effect of the combination therapy.[1]
Standard of Care: Immune Checkpoint Inhibitors
The current standard of care for many advanced solid tumors includes monotherapy or combination therapy with immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 and CTLA-4 pathways.[10] These therapies have been shown to produce durable responses and improve overall survival in a significant portion of patients across various cancer types.[4][5]
| Therapy Class | Mechanism of Action | Examples | Long-Term Efficacy Hallmark |
| Anti-PD-1/PD-L1 | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, preventing T-cell inactivation. | Pembrolizumab, Nivolumab, Atezolizumab | Durable responses, with a subset of patients experiencing long-term survival.[4][5] |
| Anti-CTLA-4 | Blocks the inhibitory signal of CTLA-4 on T-cells, promoting T-cell activation and proliferation. | Ipilimumab | Can induce long-term survival, particularly in combination with anti-PD-1 therapy. |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Studies
A detailed experimental protocol for the in vivo evaluation of this compound is outlined below, based on the published preclinical research.[1]
Figure 2: General experimental workflow for in vivo anti-tumor efficacy studies.
1. Cell Lines and Culture:
-
Various murine cancer cell lines (e.g., CT26, MC38, EMT6) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Female BALB/c or C57BL/6 mice, aged 6-8 weeks, were used. All animal procedures were conducted in accordance with institutional guidelines.
3. Tumor Implantation and Treatment:
-
Tumor cells were implanted subcutaneously into the flank of the mice.
-
When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment groups.
-
This compound was administered orally, typically once or twice daily.
-
Anti-PD-1 antibody was administered intraperitoneally, often on a schedule such as every 3-4 days.
4. Efficacy Assessment:
-
Tumor volume was measured regularly using calipers.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.
Pharmacodynamic Analysis
To confirm the mechanism of action in vivo, pharmacodynamic studies were performed.
1. Sample Collection:
-
At specified time points after treatment, tumors and spleens were harvested from the mice.
2. Flow Cytometry:
-
Spleens were processed to single-cell suspensions.
-
Cells were stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8) and intracellular markers of activation and signaling (e.g., phosphorylated SLP-76).
3. Gene Expression Analysis:
-
RNA was extracted from tumor samples.
-
Gene Set Enrichment Analysis (GSEA) was performed to identify enrichment of immune-related gene signatures.[1]
Conclusion and Future Directions
The available preclinical data for this compound is promising, demonstrating its potential to enhance anti-tumor immunity, particularly in combination with established immunotherapies like anti-PD-1 antibodies. The synergistic effects observed in several tumor models suggest that inhibiting HPK1 could be a valuable strategy to overcome resistance to checkpoint inhibitors.
However, the lack of long-term efficacy and safety data in humans is a critical limitation. Clinical trials are necessary to determine the true therapeutic potential of this compound and other HPK1 inhibitors. While other HPK1 inhibitors such as CFI-402411 and BGB-15025 are currently in early-phase clinical trials, the clinical development status of this compound is not publicly known.[11] Future research should focus on elucidating predictive biomarkers for response to HPK1 inhibition and optimizing combination strategies to maximize clinical benefit. The long-term efficacy of immunotherapies is a key advantage, and determining if HPK1 inhibition can contribute to durable responses will be a crucial aspect of its clinical evaluation.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor this compound induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. esmo.org [esmo.org]
- 5. Studies Show Immunotherapy Improves Long-Term Survival in Growing Number of Cancers - The ASCO Post [ascopost.com]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Abstract 2654: HPK1 inhibits CD8+ T cell effector gene expression following T cell activation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessing the Future of Solid Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
